Product packaging for L-Histidine-15N3(Cat. No.:)

L-Histidine-15N3

Cat. No.: B12060411
M. Wt: 158.13 g/mol
InChI Key: HNDVDQJCIGZPNO-ZSJBPYFGSA-N
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Description

L-Histidine-15N3 is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B12060411 L-Histidine-15N3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

158.13 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1,8+1,9+1

InChI Key

HNDVDQJCIGZPNO-ZSJBPYFGSA-N

Isomeric SMILES

C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Histidine-15N3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of L-Histidine-15N3, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in the fields of protein structure determination, metabolic pathway analysis, and drug development. The incorporation of the heavy isotope of nitrogen (¹⁵N) at three positions within the L-histidine molecule provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

Chemical Properties and Structure

This compound is an isotopologue of the essential amino acid L-histidine, where the three nitrogen atoms have been enriched with the ¹⁵N isotope. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct spectroscopic signature.

The IUPAC name for this compound is (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, with the nitrogen atoms at the alpha-amino group and both positions of the imidazole ring being ¹⁵N.[1]

Chemical Structure

The structure of this compound, indicating the positions of the ¹⁵N isotopes, is as follows:

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₉¹⁵N₃O₂[1]
Molecular Weight 158.13 g/mol [1]
Appearance White to off-white solid/powderGeneral knowledge
Melting Point Approximately 282 °C (decomposes)[2]
Isotopic Purity Typically ≥98 atom % ¹⁵NCommercially available data
SMILES C1=C([15NH]C=[15N]1)C--INVALID-LINK--[15NH2][1]

Spectroscopic Data

The isotopic labeling of this compound makes it particularly amenable to analysis by NMR and MS. This section provides representative spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹⁵N nuclei allows for the acquisition of ¹⁵N NMR spectra and enables the measurement of heteronuclear coupling constants, providing valuable structural constraints.

Table 2: Representative NMR Chemical Shifts for L-Histidine in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
~3.9--
~3.2--
Hδ2~7.7--
Hε1~8.5--
-~55.0-
-~28.0-
-~118.0-
Cδ2-~135.0-
Cε1-~130.0-
C' (carboxyl)-~175.0-
--~30-40
Nδ1--~200-220
Nε2--~200-220

Note: Chemical shifts are approximate and can vary depending on pH, temperature, and solvent conditions. The ¹⁵N chemical shifts are referenced to liquid ammonia.

Table 3: Representative ¹H-¹⁵N Coupling Constants for L-Histidine

CouplingValue (Hz)
¹J(Nα-Hα)~90-95
¹J(Nδ1-Hδ1)~95-100
¹J(Nε2-Hε2)~95-100

Note: Coupling constants can be influenced by the local chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the three ¹⁵N atoms result in a mass shift of +3 Da compared to unlabeled L-histidine.

Table 4: Key Mass Spectrometry Data for this compound

ParameterValue
Monoisotopic Mass 158.0705 Da
[M+H]⁺ 159.0778 m/z
Common Fragments (CID) Loss of H₂O, CO, NH₃, imidazole side chain

Experimental Protocols

This section outlines general methodologies for the analysis of this compound using NMR and MS.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve this compound in D₂O or appropriate buffer prep2 Adjust pH to desired value prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H, ¹³C, and ¹⁵N 1D and 2D NMR spectra (e.g., HSQC, HMBC) prep3->acq1 Insert into spectrometer proc1 Fourier transform and phase correct spectra acq1->proc1 Acquired FID proc2 Reference chemical shifts proc1->proc2 proc3 Assign resonances and measure coupling constants proc2->proc3

Figure 2: General workflow for NMR analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.

    • If required, adjust the pH of the solution using dilute DCl or NaOD.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to confirm sample integrity.

    • Acquire 1D ¹³C and ¹⁵N NMR spectra. For ¹⁵N, a larger number of scans may be required due to the lower gyromagnetic ratio.

    • Acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded nitrogen and proton atoms, and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range couplings.

  • Data Processing and Analysis:

    • Process the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal or external standard (e.g., DSS for ¹H in D₂O).

    • Assign the resonances to the corresponding atoms in the molecule and measure the coupling constants from the spectra.

Mass Spectrometry Protocol

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Dissolve this compound in a suitable solvent (e.g., water/acetonitrile with formic acid) prep2_ms Dilute to an appropriate concentration for ESI-MS prep1_ms->prep2_ms acq1_ms Infuse the sample into the ESI source prep2_ms->acq1_ms Load into syringe pump acq2_ms Acquire full scan mass spectrum (MS1) to determine [M+H]⁺ acq1_ms->acq2_ms acq3_ms Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data acq2_ms->acq3_ms proc1_ms Determine the accurate mass and isotopic distribution acq3_ms->proc1_ms Acquired spectra proc2_ms Analyze the fragmentation pattern to confirm the structure proc1_ms->proc2_ms

Figure 3: General workflow for ESI-MS analysis.

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Dilute the sample to a concentration suitable for the mass spectrometer, typically in the low micromolar to nanomolar range.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum (MS1) in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS or MS²) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the MS1 spectrum to confirm the molecular weight and observe the isotopic pattern resulting from the ¹⁵N enrichment.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the structure of the molecule.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several areas of scientific research:

  • Protein Structure and Dynamics: ¹⁵N-labeled histidine can be incorporated into proteins expressed in recombinant systems. NMR studies of these labeled proteins can provide detailed information about the structure, dynamics, and interactions of histidine residues, which are often found in the active sites of enzymes.

  • Metabolic Flux Analysis: By tracing the incorporation and conversion of this compound in biological systems, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

  • Drug-Target Interaction Studies: this compound can be used to label proteins to study their interactions with small molecule drugs. Changes in the NMR spectra of the labeled protein upon drug binding can reveal the binding site and conformational changes.

  • Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for the accurate quantification of unlabeled L-histidine in complex biological samples using mass spectrometry.

This technical guide provides a foundational understanding of the chemical properties, structure, and analytical methodologies for this compound. For specific applications, optimization of the experimental protocols may be necessary.

References

A Technical Guide to L-Histidine-15N3: Isotopic Purity and Enrichment Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods used to determine the isotopic purity and enrichment levels of L-Histidine-15N3. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This guide details experimental protocols, presents quantitative data in a clear and accessible format, and illustrates key workflows and concepts through detailed diagrams.

Introduction to this compound

L-Histidine is an essential amino acid involved in various physiological processes. Its isotopically labeled counterpart, this compound, in which the three nitrogen atoms are replaced with the stable isotope ¹⁵N, serves as a crucial tracer in metabolic research, proteomics, and drug development. The precise determination of its isotopic purity and enrichment is paramount for the accuracy and reliability of experimental results. Isotopic purity refers to the proportion of the labeled compound that consists solely of the desired isotopologue (in this case, L-Histidine with three ¹⁵N atoms), while isotopic enrichment indicates the percentage of a specific isotope at a particular atomic position.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Commercial suppliers typically provide a certificate of analysis with stated enrichment levels.

Table 1: Typical Isotopic Enrichment and Chemical Purity of Commercially Available this compound

SupplierIsotopic Enrichment (atom % ¹⁵N)Chemical Purity
Cambridge Isotope Laboratories>98%>98%
Sigma-Aldrich≥95%≥95% (CP)
MedchemExpressNot specifiedNot specified
Eurisotop98%98%
ClearsynthNot specifiedNot specified

Note: Data is sourced from publicly available product information. For specific lot analysis, always refer to the Certificate of Analysis.

A more detailed analysis by high-resolution mass spectrometry can reveal the distribution of different isotopologues, providing a comprehensive isotopic purity profile.

Table 2: Illustrative Isotopic Distribution of this compound (Theoretical)

IsotopologueMass Shift (from M+0)Expected Abundance (for 98% ¹⁵N Enrichment)
M+00Low
M+1+1Low
M+2+2Low
M+3+3High (~98%)

Experimental Protocols for Isotopic Analysis

The following sections detail the methodologies for determining the isotopic purity and enrichment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.

Protocol for GC-MS Analysis of this compound:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of this compound standard.

    • Perform acid hydrolysis to liberate the amino acid if it is in a complex matrix.

    • Derivatize the amino acid to form N-acetyl methyl esters. A common method involves:

      • Esterification with acidified methanol (e.g., 1.85 M HCl in methanol) at 100°C for 1 hour.

      • Acetylation with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC or similar.

    • Column: Agilent DB-35ms (60 m x 0.32 mm ID, 1.5 µm film thickness) or equivalent.

    • Injector: Splitless injection at 260°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 140°C, hold for 4 minutes.

      • Ramp 2: 12°C/min to 240°C, hold for 5 minutes.

      • Ramp 3: 8°C/min to 255°C, hold for 35 minutes.

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

    • Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or equivalent.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis:

    • Acquire mass spectra over a relevant m/z range.

    • Determine the isotopic enrichment by calculating the ratio of the peak areas corresponding to the labeled (M+3) and unlabeled (M+0) L-Histidine fragments.

    • Assess isotopic purity by identifying and quantifying any other isotopologues present in the mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Hydrolysis Acid Hydrolysis (optional) Sample->Hydrolysis Derivatization Derivatization (N-acetyl methyl ester) Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Mass_Spectra Mass Spectra Acquisition MS_Detection->Mass_Spectra Enrichment_Calc Isotopic Enrichment Calculation Mass_Spectra->Enrichment_Calc Purity_Assess Isotopic Purity Assessment Mass_Spectra->Purity_Assess

GC-MS workflow for isotopic analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like amino acids, often without the need for derivatization.

Protocol for LC-MS/MS Analysis of this compound:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

    • For complex matrices, a protein precipitation step followed by supernatant dilution may be necessary.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) or a mixed-mode column is recommended for good retention and separation of polar amino acids.

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: 95% Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous mobile phase.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Agilent 6210 MSD TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Analysis: Selected Reaction Monitoring (SRM) can be used for quantification, monitoring the transition from the precursor ion (m/z of this compound) to a specific product ion.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of L-Histidine.

    • Calculate the isotopic enrichment by comparing the peak area of the fully labeled this compound to the sum of all isotopologue peak areas.

    • Determine the isotopic purity by assessing the relative abundance of the M+3 peak compared to other isotopic peaks.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample This compound Solution Dilution Dilution Sample->Dilution LC_Separation HILIC Separation Dilution->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Chromatogram Chromatogram Acquisition MSMS_Detection->Chromatogram Enrichment_Calc Isotopic Enrichment Calculation Chromatogram->Enrichment_Calc Purity_Assess Isotopic Purity Assessment Chromatogram->Purity_Assess Logic_Diagram Start Need to Analyze this compound Quant Quantitative Analysis? Start->Quant NMR Use NMR Start->NMR Positional Information Needed Purity High Purity Information Needed? Quant->Purity Yes Volatile Is Derivatization Acceptable? Quant->Volatile No LCMS Use LC-MS/MS Purity->LCMS No HRMS Use High-Resolution MS Purity->HRMS Yes GCMS Use GC-MS Volatile->GCMS Yes Volatile->LCMS No

A Technical Guide to the Synthesis and Commercial Availability of L-Histidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of L-Histidine-¹⁵N₃, a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in drug metabolism, pharmacokinetics, and protein structural analysis.

Introduction

L-Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in enzyme catalysis, protein structure, and physiological functions. The incorporation of the stable isotope ¹⁵N at all three nitrogen positions (the alpha-amino group and both nitrogens of the imidazole ring) creates L-Histidine-¹⁵N₃. This isotopic labeling allows for non-radioactive tracing and quantification in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is invaluable in drug development for understanding metabolic pathways and as an internal standard for quantitative bioanalysis.

Synthesis of L-Histidine-¹⁵N₃

The chemical synthesis of L-Histidine-¹⁵N₃ is a multi-step process that requires careful control of stereochemistry to yield the desired L-enantiomer. A common and effective strategy involves the construction of the ¹⁵N-labeled imidazole ring followed by its attachment to a chiral glycine equivalent. The O'Donnell asymmetric amino acid synthesis is a widely referenced method for achieving the desired stereoselectivity.[1][2]

Key Synthetic Steps:
  • Preparation of ¹⁵N-labeled Imidazole Precursor: The synthesis typically begins with the construction of the imidazole ring incorporating two ¹⁵N atoms. This can be achieved through various routes, one of which involves the condensation of a ¹⁵N-labeled amidine or related synthon.

  • Asymmetric Synthesis of the Amino Acid Backbone: The O'Donnell phase-transfer-catalyzed asymmetric alkylation of a Schiff base of a glycine ester is a key step to introduce the chiral center.[1] In this process, a ¹⁵N-labeled glycine derivative can be used to incorporate the third ¹⁵N atom.

  • Coupling and Deprotection: The labeled imidazole precursor is then coupled to the asymmetrically synthesized amino acid backbone. Subsequent deprotection steps yield the final L-Histidine-¹⁵N₃ product.

Experimental Protocols

1. Synthesis of a ¹⁵N-labeled Imidazole Synthon (Illustrative Example)

The synthesis of a suitable ¹⁵N-labeled imidazole precursor is a critical first step. While various methods exist, a common approach involves building the ring from ¹⁵N-labeled starting materials. For example, the reaction of a ¹⁵N-labeled formamidine with a suitable dicarbonyl compound can be employed.

2. O'Donnell Asymmetric Alkylation for ¹⁵N-labeled Glycine

This step establishes the stereochemistry of the final amino acid.

  • Step 2a: Formation of the Schiff Base: A ¹⁵N-labeled glycine ester (e.g., glycine-¹⁵N methyl ester) is reacted with benzophenone imine to form the corresponding Schiff base.

  • Step 2b: Phase-Transfer Catalyzed Alkylation: The Schiff base is then alkylated with a protected and activated form of the ¹⁵N-labeled imidazolemethyl group (e.g., 1-trityl-4-(chloromethyl)-imidazole-¹⁵N₂) under phase-transfer conditions using a chiral catalyst (e.g., a cinchonidinium-derived catalyst). This reaction proceeds with high enantioselectivity.

  • Step 2c: Hydrolysis and Deprotection: The resulting product is hydrolyzed to remove the Schiff base protecting group, yielding the protected L-Histidine-¹⁵N₃ derivative. Subsequent deprotection of the imidazole and ester groups affords the final product.

Commercial Availability

L-Histidine-¹⁵N₃ is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These products are essential for researchers who require high-purity, well-characterized labeled compounds for their studies.

SupplierProduct NamePurityIsotopic EnrichmentAvailable Forms
BOC Sciences L-Histidine-[d5,¹⁵N₃] hydrochloride monohydrate98% (CP)98 atom % ¹⁵NHydrochloride monohydrate[1]
MedchemExpress L-Histidine-¹⁵N₃Not specifiedNot specifiedFree base, Hydrochloride hydrate[2]
Sigma-Aldrich L-Histidine-¹⁵N₃ hydrochloride monohydrate≥98% (CP)≥98 atom % ¹⁵NHydrochloride monohydrate[3]
Cambridge Isotope Laboratories, Inc. L-Histidine·HCl·H₂O (α-¹⁵N, 98%)98%98%Hydrochloride monohydrate (α-¹⁵N only)[4]
Clearsynth L-Histidine-¹⁵N₃Not specifiedNot specifiedFree base[5]

Note: The availability of specific forms and isotopic enrichment levels may vary. It is recommended to contact the suppliers directly for the most current information and for pricing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized synthetic pathway for L-Histidine-¹⁵N₃ and a typical experimental workflow for its use in metabolic studies.

Synthesis_Pathway A ¹⁵N-Labeled Starting Materials (e.g., K¹⁵CN, ¹⁵NH₄Cl) B ¹⁵N₂-Imidazole Synthon Synthesis A->B C ¹⁵N-Glycine Derivative A->C D O'Donnell Asymmetric Alkylation B->D C->D E Protected L-Histidine-¹⁵N₃ D->E F Deprotection E->F G L-Histidine-¹⁵N₃ F->G

Caption: Generalized synthetic pathway for L-Histidine-¹⁵N₃.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation A Administer L-Histidine-¹⁵N₃ to Biological System B Collect Biological Samples (e.g., Plasma, Urine, Tissues) A->B C Sample Extraction and Purification B->C D LC-MS/MS or NMR Analysis C->D E Quantification of ¹⁵N-labeled Metabolites D->E F Metabolic Pathway Elucidation E->F G Pharmacokinetic Modeling E->G

Caption: Typical workflow for a metabolic study using L-Histidine-¹⁵N₃.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of L-Histidine-15N3

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound, an isotopically labeled essential amino acid crucial for various research applications, including metabolic studies, protein structure determination via NMR, and as an internal standard in mass spectrometry. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions and Stability

Proper storage is paramount to maintaining the integrity of this compound. The stability of the compound is influenced by temperature, light, and moisture.

Storage Recommendations:

General recommendations from suppliers suggest storing this compound and its salts under controlled conditions to minimize degradation.

Product FormStorage TemperatureAdditional PrecautionsShelf Life
This compound (Solid)Room Temperature or below 30°CStore in a cool, dry place away from bright light and moisture.[1][2] Keep containers securely sealed.[3]Indefinite if stored properly[4]; one supplier specifies 48 months.[2]
L-Histidine-[d5,15N3] hydrochloride monohydrate-20°CNot specifiedNot specified
This compound in solution-80°C (1 year), -20°C (6 months)For solutions in solvents like water or DMSO.[5]Up to 1 year at -80°C.[5]

Factors Affecting Stability:

  • Temperature: Elevated temperatures can accelerate degradation. While some forms are stable at room temperature, freezing (-20°C or -80°C) is recommended for long-term storage, especially for solutions.[5][]

  • Moisture: L-Histidine is soluble in water.[2] Storing the solid form in a dry environment is crucial to prevent hydrolysis and potential microbial growth.

  • Light: Exposure to light, particularly UV radiation, can induce degradation.[2] One of the primary degradation products, urocanic acid, is known to have a protective role against UV rays in the skin, indicating a photochemical relationship.[7]

  • Oxidizing Agents: Avoid storage with strong oxidizing agents, as this can lead to chemical reactions that degrade the amino acid.[3][8]

  • Contamination: Contamination, potentially microbial, can induce the degradation of histidine to urocanic acid in buffer solutions.[9]

Degradation Pathways of L-Histidine

The primary degradation pathway for L-histidine is conserved across many organisms, including bacteria and mammals.[10][11][12] Understanding these pathways is essential for identifying potential impurities and degradation products in this compound samples.

Primary Degradation Pathway (Non-oxidative):

The main catabolic route begins with the non-oxidative deamination of L-histidine by the enzyme histidine ammonia-lyase (HAL) , also known as histidase.[7][10] This reaction yields trans-urocanic acid and ammonia.[7][10] In a study on biologics formulation buffers, trans-urocanic acid was identified as a significant degradant of L-histidine.[9] The pathway continues with the conversion of urocanic acid to 4-imidazolone-5-propionate and subsequently to N-formimino-L-glutamate, which is then further metabolized to glutamate.[12]

G cluster_main_pathway Primary Degradation Pathway of L-Histidine L_Histidine This compound Urocanic_Acid trans-Urocanic Acid-15N2 + Ammonia-15N L_Histidine->Urocanic_Acid Histidine Ammonia-Lyase (HAL) Imidazolone_Propionate 4-Imidazolone-5-Propionate-15N2 Urocanic_Acid->Imidazolone_Propionate Urocanate Hydratase N_Formimino_L_Glutamate N-Formimino-L-Glutamate-15N2 Imidazolone_Propionate->N_Formimino_L_Glutamate Imidazolonepropionase L_Glutamate L-Glutamate-15N + Formimino-THF N_Formimino_L_Glutamate->L_Glutamate Glutamate Formiminotransferase

Caption: Primary enzymatic degradation pathway of L-Histidine.

Alternative Degradation Pathways:

Another, less common, metabolic route involves the transamination of L-histidine to imidazole-pyruvic acid.[7] This pathway is more active when the primary HAL pathway is deficient.[7] Stress studies have also shown that L-histidine is stable in acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions for 24 hours but degrades significantly in the presence of hydrogen peroxide (3% v/v), indicating susceptibility to oxidative stress.[8]

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a variety of analytical techniques can be employed. The choice of method depends on the specific requirements of the analysis, such as the need to quantify the parent compound, identify degradation products, or assess purity.

A. Stability-Indicating HPLC Method (HILIC)

This method is suitable for quantifying this compound and separating it from potential degradation products like urocanic acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for polar compounds like amino acids.[8][9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or mobile phase).

    • For stress studies, expose the stock solution to various conditions (e.g., heat, acid, base, oxidation, light) for a defined period.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions (Adapted from published methods[8]):

    • Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm) or equivalent HILIC column.

    • Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, e.g., 30:70 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) for non-derivatized amino acids, or Mass Spectrometer (MS) for specific detection of this compound and its isotopically labeled degradants.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time under stress conditions to determine the rate of degradation.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products. Peak purity analysis can confirm the homogeneity of the main peak.[8]

B. Enzymatic Assay for L-Histidine Quantification

A fluorometric assay can be used for the sensitive quantification of L-histidine in biological samples.[13] This method is based on the enzymatic decarboxylation of histidine.

Methodology (Based on a commercial kit protocol[13]):

  • Sample Preparation:

    • Homogenize tissue or cell samples in the provided assay buffer.

    • Centrifuge to remove debris.

    • Deproteinize samples using 10 kDa spin columns to eliminate enzymatic interference.

  • Assay Procedure:

    • Prepare a standard curve using the L-Histidine standard.

    • Prepare a reaction mix containing a histidine-specific enzyme mix and a fluorogenic probe.

    • Add the reaction mix to both standards and samples in a 96-well plate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence at Ex/Em = 538/587 nm.

  • Data Analysis:

    • Subtract background fluorescence and plot the standard curve.

    • Determine the concentration of L-histidine in the samples from the standard curve. This can be adapted to measure the remaining this compound in stability samples.

Experimental Workflow for Stability Testing:

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

G cluster_workflow Stability Testing Workflow for this compound start Prepare this compound Stock Solution stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agents) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., HILIC-MS) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Determine Degradation Rate and Pathway data->report

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. For solid forms, storage at room temperature or below 30°C in a sealed container, protected from light and moisture, is generally sufficient. For long-term storage, especially in solution, temperatures of -20°C to -80°C are recommended. The primary degradation pathway involves enzymatic conversion to urocanic acid, which can be monitored using stability-indicating analytical methods like HILIC-MS. By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound in their experimental applications.

References

A Technical Guide to the Biological Incorporation of L-Histidine-15N3 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles, methodologies, and applications of in vivo L-Histidine-15N3 incorporation for studying protein synthesis and turnover. Stable isotope labeling is a powerful technique to dynamically trace the metabolic fate of amino acids, providing critical insights into cellular processes in both health and disease. This compound, a non-radioactive, stable isotope-labeled version of the essential amino acid L-histidine, serves as a robust tool for researchers in basic science and drug development.

Core Principles: Tracing the Path of Histidine

The in vivo incorporation of this compound relies on the fundamental biological processes of amino acid metabolism and protein synthesis. Once introduced into a biological system, this compound enters the free amino acid pool and is utilized by cells for the de novo synthesis of proteins. By tracking the incorporation of the "heavy" 15N isotope into newly synthesized proteins using mass spectrometry, researchers can quantify the rate of protein synthesis and subsequent turnover.

Histidine Metabolism

Histidine is an essential amino acid with a unique imidazole side chain, playing crucial roles in various physiological processes. Its metabolism is multifaceted, involving pathways for both degradation and utilization in the synthesis of other important molecules. The primary catabolic pathway for histidine occurs in the liver and skin, initiated by the enzyme histidase, which deaminates histidine to urocanic acid.[1][2] Subsequently, urocanic acid is further metabolized to glutamate.[2] Histidine also serves as a precursor for the synthesis of histamine, a key signaling molecule in immune responses and neurotransmission, and carnosine, a dipeptide with antioxidant properties.[2][3] Understanding these metabolic routes is crucial for interpreting the kinetics of this compound incorporation.

Histidine_Metabolism L_Histidine This compound Protein Protein Synthesis L_Histidine->Protein Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine L_Histidine->Carnosine Carnosine Synthase Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Glutamate Glutamate Urocanic_Acid->Glutamate Further Metabolism

Histidine Metabolism Pathway
Protein Synthesis Regulation: The mTOR Signaling Pathway

Protein synthesis is a tightly regulated process central to cell growth, proliferation, and function. A key regulator of protein synthesis is the mechanistic target of rapamycin (mTOR) signaling pathway.[4][5][6] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[5] mTORC1 integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control protein synthesis.[4][7] Activation of mTORC1 leads to the phosphorylation of several downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation.[4]

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., L-Histidine) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

mTOR Signaling Pathway

Experimental Design and Protocols

A well-designed in vivo labeling experiment is critical for obtaining accurate and reproducible data. The following sections outline a general workflow and key protocols for a typical study using this compound in a mouse model.

Experimental_Workflow start Start labeling In vivo Labeling with This compound start->labeling collection Tissue/Plasma Collection labeling->collection extraction Protein Extraction and Quantification collection->extraction digestion Protein Digestion (e.g., Trypsin) extraction->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identification & Quantification lcms->analysis calculation FSR Calculation analysis->calculation end End calculation->end

Experimental Workflow
In Vivo Labeling with this compound

3.1.1. Animal Model: The most common animal model for in vivo stable isotope labeling is the mouse, due to its well-characterized genetics and physiology, as well as the availability of specialized diets.

3.1.2. Administration of this compound:

  • Specialized Diet (SILAM): The Stable Isotope Labeling of Amino Acids in Mammals (SILAM) approach involves feeding mice a diet in which one or more amino acids are replaced with their heavy isotope-labeled counterparts.[8] For this compound, a custom diet would be formulated. This method is ideal for long-term labeling studies.

  • Intravenous or Intraperitoneal Injection: For shorter-term or pulse-chase experiments, this compound can be administered via injection. This allows for more precise control over the timing and dosage of the label.

3.1.3. Labeling Strategy:

  • Continuous Labeling: Animals are fed the labeled diet for an extended period to achieve a steady-state enrichment of the isotope in the proteome. This is useful for determining the overall protein turnover rates of different tissues.

  • Pulse-Chase: Animals are given a single dose (pulse) of the labeled amino acid, followed by a return to a normal diet (chase). This allows for the tracking of a cohort of newly synthesized proteins over time, providing information on both synthesis and degradation rates.

Sample Collection and Preparation

3.2.1. Tissue Harvesting:

  • Euthanize the mouse at the designated time point.

  • Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).

  • Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity and protein degradation.

  • Store tissues at -80°C until further processing.

3.2.2. Protein Extraction:

  • Weigh the frozen tissue sample.

  • Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Mass Spectrometry Analysis

3.3.1. Protein Digestion (In-solution):

  • Take a defined amount of protein (e.g., 50 µg) from each sample.

  • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C.

  • Alkylate cysteine residues with iodoacetamide (IAA) in the dark.

  • Dilute the sample to reduce the concentration of denaturants.

  • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

  • Stop the digestion by adding formic acid.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

3.3.2. LC-MS/MS Analysis:

  • Resuspend the desalted peptides in a suitable solvent for mass spectrometry.

  • Inject the peptide mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.

  • Analyze the eluting peptides in the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain peptide masses and fragmentation spectra.

Data Analysis and Interpretation

Identification of 15N-Labeled Peptides

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software searches the fragmentation spectra against a protein sequence database to identify the peptides. For 15N-labeled samples, the search parameters are adjusted to account for the mass shift caused by the incorporation of the heavy nitrogen isotope.

Quantification of this compound Incorporation

4.2.1. Isotopic Enrichment Calculation: The software calculates the ratio of the intensity of the "heavy" (15N-containing) peptide to the "light" (14N-containing) peptide. This ratio reflects the extent of this compound incorporation.

4.2.2. Fractional Synthesis Rate (FSR) Calculation: The FSR, which represents the percentage of a protein pool that is newly synthesized per unit of time, is a key metric derived from stable isotope labeling experiments. It is calculated using the precursor-product principle:

FSR (%/hour) = [E_protein / E_precursor] x (1 / t) x 100

Where:

  • E_protein is the enrichment of the 15N label in the protein-bound histidine over the labeling period.

  • E_precursor is the enrichment of the 15N label in the precursor pool (e.g., free this compound in the plasma or tissue).

  • t is the duration of the labeling period in hours.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from in vivo this compound incorporation studies can be presented. The values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Illustrative Fractional Synthesis Rates (FSR) of Total Protein in Various Mouse Tissues

TissueFSR (% per day)
Liver45.5 ± 5.2
Spleen35.1 ± 4.1
Kidney28.9 ± 3.5
Heart15.3 ± 2.1
Skeletal Muscle5.8 ± 0.9
Brain2.5 ± 0.4

Data are presented as mean ± standard deviation and are hypothetical examples based on typical protein turnover rates.

Table 2: Illustrative FSR of a Specific Protein in Response to a Drug Treatment

Treatment GroupTarget Protein FSR in Liver (% per hour)
Vehicle Control2.1 ± 0.3
Drug X (10 mg/kg)3.5 ± 0.4*

*p < 0.05 compared to vehicle control. Data are hypothetical.

Applications in Drug Development

The ability to quantify protein synthesis rates in vivo provides a powerful tool for drug development professionals to assess the efficacy and mechanism of action of novel therapeutics.

  • Target Engagement and Pharmacodynamics: Many drugs target signaling pathways that regulate protein synthesis. By measuring changes in the FSR of specific proteins or the global proteome, researchers can confirm that a drug is engaging its target and modulating downstream cellular processes.

  • Efficacy and Biomarker Discovery: Changes in the synthesis rates of specific proteins can serve as sensitive biomarkers of drug efficacy. For example, a drug designed to promote muscle growth could be evaluated by measuring the FSR of muscle proteins.

  • Toxicology: Unintended effects of a drug on protein synthesis in various tissues can be identified, providing early insights into potential toxicities.

  • Disease Modeling: This technique can be used to study how diseases affect protein homeostasis and how therapeutic interventions can restore it.

References

L-Histidine-15N3 in Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, metal ion chelation, and as a precursor for the biosynthesis of histamine and carnosine.[1] Its intricate metabolic network, encompassing both biosynthesis and catabolism, is a subject of intense research in various fields, from microbiology to human health. Stable isotope labeling, particularly with L-Histidine-15N3, has emerged as a powerful technique for elucidating the dynamics of histidine metabolism. By introducing a "heavy" isotope of nitrogen into the system, researchers can trace the fate of histidine and its downstream metabolites, providing invaluable insights into metabolic fluxes and pathway regulation.

This technical guide provides an in-depth overview of the applications of this compound in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful isotopic tracer in their work. The guide covers the core principles of 15N metabolic labeling, detailed experimental protocols, data analysis strategies, and visualization of metabolic pathways.

Core Principles of this compound Metabolic Labeling

Metabolic flux analysis using stable isotopes like this compound is predicated on the principle of isotopic tracing.[2] When cells or organisms are cultured in a medium where the natural L-Histidine is replaced with this compound, the "heavy" nitrogen isotopes are incorporated into the cellular machinery.[3] As metabolism proceeds, these 15N atoms are transferred to various downstream metabolites. By using mass spectrometry to measure the extent of 15N incorporation into these compounds, it is possible to quantify the rate of metabolic reactions, also known as metabolic fluxes.[4]

The three nitrogen atoms in this compound provide a distinct isotopic signature that can be tracked through various metabolic transformations. This allows for the precise measurement of the contributions of histidine to other metabolic pathways and the identification of key regulatory nodes.

Histidine Metabolic Pathways

Histidine Biosynthesis

The biosynthesis of histidine is a complex, multi-step pathway that is primarily found in prokaryotes, lower eukaryotes, and plants.[5] The pathway starts with phosphoribosyl pyrophosphate (PRPP) and ATP and proceeds through a series of enzymatic reactions to produce L-histidine.[5]

Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) PRAMP Phosphoribosyl-AMP (PRAMP) PRPP->PRAMP ATP phosphoribosyltransferase (HisG) ATP ATP ATP->PRAMP ProFAR Phosphoribosylformimino-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) PRAMP->ProFAR Phosphoribosyl-AMP cyclohydrolase (HisI) PRFAR Phosphoribulosylformimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) ProFAR->PRFAR Phosphoribosylformimino-AICAR-P isomerase (HisA) IGP Imidazole glycerol phosphate (IGP) PRFAR->IGP Imidazole glycerol phosphate synthase (HisF/HisH) IAP Imidazole acetol phosphate (IAP) IGP->IAP Imidazoleglycerol-phosphate dehydratase (HisB) Histidinol_P L-Histidinol phosphate IAP->Histidinol_P Histidinol-phosphate aminotransferase (HisC) Histidinol L-Histidinol Histidinol_P->Histidinol Histidinol-phosphate phosphatase (HisB) Histidinal L-Histidinal Histidinol->Histidinal Histidinol dehydrogenase (HisD) Histidine L-Histidine Histidinal->Histidine Histidinol dehydrogenase (HisD)

Histidine Biosynthesis Pathway
Histidine Catabolism

In many organisms, histidine can be catabolized through a series of enzymatic reactions, ultimately leading to the formation of glutamate.[6] This pathway is a significant source of carbon and nitrogen for other metabolic processes. The initial step, catalyzed by histidine ammonia-lyase, is a key regulatory point in this pathway.[6]

Histidine_Catabolism Histidine L-Histidine Urocanate Urocanate Histidine->Urocanate Histidine ammonia-lyase (HAL) Histamine Histamine Histidine->Histamine Histidine decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine synthetase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase Formiminoglutamate N-Formiminoglutamate (FIGLU) Imidazolonepropionate->Formiminoglutamate Imidazolonepropionase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase

Histidine Catabolism Pathways

Experimental Protocols

A typical this compound metabolic labeling experiment involves several key stages, from cell culture to data analysis. The following is a generalized protocol that can be adapted to specific research questions and experimental systems.

Cell Culture and Labeling
  • Cell Line/Organism Selection: Choose a cell line or organism that is appropriate for the research question. Ensure that the chosen system can efficiently uptake and metabolize histidine from the culture medium.

  • Media Preparation: Prepare a defined culture medium that is devoid of natural ("light") histidine. Supplement this medium with a known concentration of this compound. The concentration of the labeled histidine should be optimized to support normal growth and proliferation.

  • Adaptation and Labeling: If necessary, gradually adapt the cells to the labeling medium to avoid metabolic shocks. Once adapted, culture the cells in the this compound containing medium for a sufficient duration to achieve a high degree of isotopic enrichment in the intracellular metabolite pools. The labeling time will vary depending on the cell type and its metabolic rate. A time-course experiment is often recommended to determine the optimal labeling duration.

Sample Preparation for Mass Spectrometry
  • Metabolite Extraction: Rapidly quench the metabolism to prevent further enzymatic activity. This is typically achieved by flash-freezing the cell pellets in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Sample Cleanup: Remove proteins and other macromolecules that can interfere with the mass spectrometry analysis. This can be done by protein precipitation or solid-phase extraction.

  • Derivatization (Optional but often recommended for GC-MS): To improve the volatility and chromatographic properties of the amino acids and related metabolites, a derivatization step is often necessary, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the N-acetyl methyl ester (NACME) derivatization.[7]

Mass Spectrometry Analysis
  • Instrumentation: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of 15N-labeled metabolites. The choice of instrument will depend on the specific metabolites of interest and the desired sensitivity and resolution.[3][8]

  • Method Development: Optimize the chromatographic separation method to achieve good resolution of histidine and its downstream metabolites. For MS detection, develop a method that allows for the accurate measurement of the mass isotopomer distributions of the target compounds. This involves selecting appropriate precursor and product ions for each metabolite in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[9]

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This involves correcting for the natural abundance of stable isotopes.[10]

  • Metabolic Flux Analysis (MFA): The measured MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to a metabolic network model.[4]

Data Presentation

The quantitative data obtained from this compound metabolic flux analysis experiments are typically presented in tables to facilitate comparison and interpretation. The following tables provide examples of how such data can be structured.

Table 1: 15N Enrichment in Key Metabolites Over Time

Time (hours)L-Histidine (% 15N)Glutamate (% 15N)Histamine (% 15N)
00.370.370.37
285.215.645.3
698.542.189.7
1299.165.895.2
2499.380.497.6

Note: The data in this table is illustrative and intended to demonstrate the format of data presentation. Actual values will vary depending on the experimental conditions.

Table 2: Relative Metabolic Fluxes through Histidine Catabolic Pathways

Metabolic PathwayRelative Flux (%)
Histidine -> Urocanate -> Glutamate75
Histidine -> Histamine20
Histidine -> Carnosine5

Note: The data in this table is illustrative and based on a hypothetical scenario. The relative fluxes are expressed as a percentage of the total histidine catabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of an this compound metabolic labeling experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Cell Culture in 14N-Histidine Medium Labeling Switch to 15N3-Histidine Medium Culture->Labeling Harvest Harvest Cells at Different Time Points Labeling->Harvest Quench Metabolic Quenching Harvest->Quench Extract Metabolite Extraction Quench->Extract Cleanup Sample Cleanup Extract->Cleanup Derivatize Derivatization (optional) Cleanup->Derivatize MS LC-MS or GC-MS Analysis Derivatize->MS DataProc Data Processing (MID Calculation) MS->DataProc MFA Metabolic Flux Analysis DataProc->MFA

Experimental Workflow

Conclusion

This compound is a versatile and powerful tool for dissecting the complexities of histidine metabolism. By enabling the precise tracing of nitrogen atoms through various metabolic pathways, this stable isotope provides researchers with a quantitative understanding of metabolic fluxes and their regulation. The methodologies outlined in this technical guide, from experimental design to data analysis, offer a framework for applying this compound to a wide range of research questions in basic science and drug development. As analytical technologies and computational modeling continue to advance, the applications of this compound in metabolic pathway analysis are poised to expand, further unraveling the intricate roles of histidine in health and disease.

References

In-Depth Technical Guide to L-Histidine-15N3: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-Histidine-15N3, a stable isotope-labeled amino acid crucial for a range of research and development applications. The following sections detail its properties, safety protocols, and experimental applications, ensuring its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a variant of the essential amino acid L-Histidine where the three nitrogen atoms have been replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tracer in metabolic research without altering its fundamental chemical properties.

PropertyData
Appearance White to off-white solid/crystalline powder.
Molecular Formula C₆H₉¹⁵N₃O₂
Molecular Weight Approximately 158.14 g/mol (will vary slightly based on isotopic purity)
Melting Point ~282 °C (decomposes)[1]
Solubility Soluble in water; insoluble in ether.[2]
Storage Temperature Recommended storage at 15–25 °C in a dry place.[3] Some suppliers recommend storage at -20°C for long-term stability.[2]
Stability Stable under normal storage conditions.[4] Can degrade to trans-urocanic acid under certain stress conditions, a process that can be inhibited by the addition of alanine or cysteine.[5]

Safety and Toxicology

Stable isotopic labeling does not significantly alter the toxicological profile of a compound. Therefore, the safety data for L-Histidine can be largely applied to this compound. L-Histidine is not classified as a hazardous substance.

Hazard CategoryData
Acute Oral Toxicity LD50 > 15 g/kg (Rat).[4][6]
Skin Corrosion/Irritation Not classified as a skin irritant. The additive is not irritating to the skin.[7]
Eye Damage/Irritation Not classified as an eye irritant. The additive is not irritating to the eyes.[7]
Respiratory/Skin Sensitization Not classified as a sensitizer. The additive is not a skin sensitiser.[7]
Germ Cell Mutagenicity Not classified as a mutagen. Histidine itself can interact with the Ames mutagenicity test, but it is not considered a cause of error in faecal mutagenicity testing.[8][9]
Carcinogenicity Not classified as a carcinogen. A long-term study in rats showed no statistically significant increase in the incidence of any tumor.[1][10]
Reproductive Toxicity Not classified as a reproductive toxicant. However, supplementation with carnosine and histidine has been shown to blunt lead-induced reproductive toxicity in rats.[11]
Specific Target Organ Toxicity Not classified for specific target organ toxicity (single or repeated exposure).[12][13]

Handling and Personal Protection

Standard laboratory hygiene and safety practices should be observed when handling this compound.

  • Engineering Controls: Handle in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Accidental Release and Disposal

  • Accidental Release: Sweep up spilled solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of histidine in various biological systems. Its primary applications are in metabolic flux analysis (MFA), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

General Protocol for ¹⁵N Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for tracing the incorporation of this compound into proteins and other metabolites in a cell culture system.

  • Medium Preparation: Prepare a cell culture medium that is deficient in histidine. Supplement this medium with a known concentration of this compound.

  • Cell Culture: Culture the cells of interest in the ¹⁵N-labeled medium for a specified period. The duration will depend on the turnover rate of the proteins or metabolites under investigation.

  • Sample Collection: Harvest the cells at various time points. Separate the cell lysate from the culture medium if both are to be analyzed.

  • Sample Preparation for Analysis:

    • For Mass Spectrometry (Proteomics): Extract proteins from the cell lysate. Perform protein digestion (e.g., with trypsin) to generate peptides.

    • For NMR Spectroscopy: Extract the metabolites or purify the protein of interest. The sample should be dissolved in a suitable deuterated solvent.

  • Analysis:

    • Mass Spectrometry: Analyze the peptide mixture using LC-MS/MS. The mass shift in the peptide fragments containing histidine will indicate the incorporation of ¹⁵N.

    • NMR Spectroscopy: Acquire ¹H-¹⁵N correlation spectra (e.g., HSQC) to observe the chemical shifts of the nitrogen atoms in the labeled histidine residues.

Experimental Workflow for Metabolic Tracing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome A Prepare ¹⁵N-labeled cell culture medium B Culture cells with This compound A->B C Harvest cells and extract proteins/metabolites B->C D Protein Digestion (for MS) C->D Proteomics F NMR Sample Preparation C->F Metabolomics/ Structural Biology E LC-MS/MS Analysis D->E H Data Analysis E->H G NMR Spectroscopy F->G G->H I Metabolic Pathway Elucidation H->I J Protein Turnover Quantification H->J

Caption: Workflow for this compound metabolic tracing experiments.

Histidine Metabolic Pathways

L-Histidine is a precursor to several biologically important molecules. Tracing with this compound allows for the detailed study of these pathways.

Histidine to Urocanic Acid Pathway

In the skin and liver, histidine is converted to urocanic acid by the enzyme histidase.[1] Urocanic acid is a component of the skin's natural moisturizing factor and has a role in UV protection.[8][14]

G Histidine L-Histidine-¹⁵N₃ Urocanic_Acid trans-Urocanic Acid-¹⁵N₂ Histidine->Urocanic_Acid Histidase G Histidine L-Histidine-¹⁵N₃ Histamine Histamine-¹⁵N₃ Histidine->Histamine Histidine Decarboxylase (HDC) G Beta_Alanine β-Alanine Carnosine Carnosine-¹⁵N₃ Beta_Alanine->Carnosine Histidine L-Histidine-¹⁵N₃ Histidine->Carnosine Carnosine Synthase

References

Methodological & Application

Application Notes and Protocols for L-Histidine-15N3 Labeling in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective isotope labeling of proteins with stable isotopes, such as ¹⁵N, is a powerful technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed protocol for the selective labeling of histidine residues in recombinant proteins expressed in Escherichia coli using L-Histidine-¹⁵N3. Histidine is an ideal target for selective labeling as it is a product of a terminal biosynthetic pathway, which minimizes the risk of isotope scrambling to other amino acids.[1] To ensure high incorporation efficiency and prevent dilution of the isotopic label, this protocol utilizes a histidine auxotrophic E. coli strain, which is incapable of synthesizing its own histidine.

Principle

The protocol is based on growing a histidine auxotrophic E. coli strain in a minimal medium containing unlabeled nutrients. Upon induction of protein expression, the culture is supplemented with ¹⁵N-labeled L-Histidine. The auxotrophic strain will exclusively utilize the provided L-Histidine-¹⁵N3 for protein synthesis, leading to the specific incorporation of the ¹⁵N isotope at histidine residues.

Data Presentation

ParameterValueUnitNotes
E. coli StrainBL21(DE3) hisG knockout-Auxotrophic for histidine.
Culture MediumM9 Minimal Medium-See protocol for composition.
L-Histidine-¹⁵N3 Concentration100 - 150mg/LOptimal concentration may vary depending on the expression level of the target protein.
Cell Density at Induction (OD₆₀₀)0.6 - 0.8-Mid-logarithmic growth phase.
Induction AgentIPTG0.1 - 1.0mM
Induction Temperature18 - 25°CLower temperatures can improve protein solubility.
Induction Duration12 - 16hoursOvernight induction is common at lower temperatures.
Expected Protein YieldVariablemg/LHighly dependent on the specific protein being expressed.
Expected ¹⁵N Incorporation> 95%Can be verified by mass spectrometry.

Experimental Protocols

Preparation of Histidine Auxotrophic E. coli Strain

For selective labeling, it is crucial to use an E. coli strain that cannot synthesize histidine. A common approach is to use a knockout of a key gene in the histidine biosynthesis pathway, such as hisG.

Materials:

  • E. coli BL21(DE3) strain

  • Lambda Red recombination system plasmids (e.g., pKD46)

  • Kanamycin resistance cassette with flanking regions homologous to the hisG gene

  • L-arabinose

  • LB agar plates with appropriate antibiotics and L-histidine (50 mg/L)

Protocol:

  • Transform E. coli BL21(DE3) with the Lambda Red helper plasmid (e.g., pKD46) and select for ampicillin resistance.

  • Prepare electrocompetent cells from the strain harboring the helper plasmid, grown in the presence of L-arabinose to induce the recombination proteins.

  • Electroporate the linear DNA fragment containing the kanamycin resistance cassette flanked by sequences homologous to the regions upstream and downstream of the hisG gene.

  • Plate the transformed cells on LB agar plates containing kanamycin and L-histidine to select for successful recombinants.

  • Incubate at 37°C overnight.

  • Verify the gene knockout by colony PCR using primers flanking the hisG gene and by testing for histidine auxotrophy (inability to grow on minimal medium without histidine supplementation).

  • Cure the verified knockout strain of the helper plasmid by growing at a non-permissive temperature (e.g., 42°C) if the plasmid is temperature-sensitive.

L-Histidine-¹⁵N3 Labeling Protocol

Materials:

  • E. coli BL21(DE3) hisG knockout strain harboring the expression plasmid for the target protein

  • M9 minimal medium (see recipe below)

  • 1 M MgSO₄ (sterile)

  • 20% (w/v) Glucose (sterile)

  • 1 M CaCl₂ (sterile)

  • Thiamine solution (1 mg/mL, sterile)

  • L-Histidine-¹⁵N3 (sterile solution)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M, sterile)

  • Appropriate antibiotic for plasmid selection

M9 Minimal Medium (10x Stock, 1 L):

  • 68 g Na₂HPO₄

  • 30 g KH₂PO₄

  • 5 g NaCl

  • 10 g NH₄Cl (use ¹⁵NH₄Cl for uniform ¹⁵N labeling) Dissolve in deionized water and autoclave.

Working M9 Medium (1 L):

  • 100 mL 10x M9 salts

  • 2 mL 1 M MgSO₄

  • 10 mL 20% Glucose

  • 100 µL 1 M CaCl₂

  • 1 mL Thiamine solution (1 mg/mL)

  • Add deionized water to 1 L and sterilize by filtration.

  • Add the appropriate antibiotic.

Protocol:

  • Inoculate 5 mL of M9 minimal medium supplemented with 50 mg/L unlabeled L-histidine and the appropriate antibiotic with a single colony of the expression strain.

  • Incubate overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of fresh M9 minimal medium (without L-histidine) to an initial OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add L-Histidine-¹⁵N3 to a final concentration of 100-150 mg/L.

  • Incubate for 15-20 minutes to allow for uptake of the labeled amino acid.

  • Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5 mM).

  • Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protein Purification and Analysis

Protocol:

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication, French press, or chemical lysis.

  • Clarify the lysate by centrifugation.

  • Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography based on a purification tag, ion-exchange, and size-exclusion chromatography).

  • To verify the incorporation of ¹⁵N at histidine residues, the purified protein can be analyzed by mass spectrometry. The mass shift corresponding to the number of histidine residues and the number of nitrogen atoms in the histidine side chain will confirm successful labeling.

Visualizations

experimental_workflow cluster_prep Strain and Culture Preparation cluster_growth Growth and Labeling cluster_downstream Downstream Processing prep_strain Prepare Histidine Auxotrophic E. coli prep_culture Overnight Culture in M9 + His prep_strain->prep_culture main_culture Inoculate 1L M9 (no His) prep_culture->main_culture growth Grow to OD600 0.6-0.8 main_culture->growth add_his Add L-Histidine-15N3 growth->add_his induce Induce with IPTG add_his->induce express Express Protein (12-16h, 18-25°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Analyze by MS/NMR purify->analyze

Caption: Experimental workflow for L-Histidine-¹⁵N3 labeling.

histidine_biosynthesis cluster_pathway Histidine Biosynthesis Pathway (Blocked in hisG mutant) PRPP Phosphoribosyl pyrophosphate (PRPP) + ATP PRA Phosphoribosyl-ATP (PR-ATP) PRPP->PRA hisG (Blocked) PRP Phosphoribosyl-AMP (PR-AMP) PRA->PRP hisI ProFAR N'-[(5'-Phosphoribosyl)formimino]-5- aminoimidazole-4-carboxamide ribonucleotide (ProFAR) PRP->ProFAR hisI PRFAR N'-[(5'-Phosphoribulosyl)formimino]-5- aminoimidazole-4-carboxamide ribonucleotide (PRFAR) ProFAR->PRFAR hisA IGP D-erythro-Imidazole-glycerol-phosphate PRFAR->IGP hisF IAP Imidazole acetol-phosphate IGP->IAP hisB HOLP L-Histidinol-phosphate IAP->HOLP hisC HOL L-Histidinol HOLP->HOL hisN HAL L-Histidinal HOL->HAL hisD HIS L-Histidine HAL->HIS hisD Protein Protein Synthesis HIS->Protein N15 This compound (External Source) N15->Protein LabeledProtein 15N-Labeled Protein Protein->LabeledProtein

Caption: Histidine biosynthesis pathway and selective labeling.

References

Application Notes and Protocols: L-Histidine-¹⁵N₃ in Protein Structure and Function Analysis by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine residues are critical players in the structure and function of many proteins. Their imidazole side chain can act as a metal ligand, participate in catalytic reactions, and modulate proton transfer, largely governed by its protonation state.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the local environment, dynamics, and ionization state of individual histidine residues within a protein. The incorporation of stable isotopes, such as ¹⁵N, is often essential for these studies, enhancing sensitivity and enabling the use of advanced NMR experiments.[3] Specifically, labeling with L-Histidine-¹⁵N₃ provides a direct window into the properties of histidine side chains.

These application notes provide an overview and detailed protocols for utilizing L-Histidine-¹⁵N₃ for protein structure and function elucidation by NMR, with a focus on determining the protonation state of histidine residues.

Key Applications of L-Histidine-¹⁵N₃ Labeling in NMR Studies

  • Determination of Histidine Protonation State and Tautomeric Form: The chemical shifts of the ¹⁵N nuclei in the histidine imidazole ring are highly sensitive to their protonation state (neutral τ, neutral π, or positively charged).[1][2] By analyzing ¹H-¹⁵N correlation spectra, one can unambiguously determine the ionization state of each histidine residue.[1][2][4]

  • Mapping Protein-Ligand and Protein-Protein Interaction Sites: Changes in the chemical shifts of histidine ¹⁵N signals upon the addition of a ligand or binding partner can identify residues at the interaction interface.[5][6]

  • Probing Enzyme Catalytic Mechanisms: As histidine is frequently found in enzyme active sites, monitoring its protonation state via ¹⁵N NMR can provide insights into the catalytic mechanism.[7]

  • Characterizing Allosteric Regulation: Conformational changes induced by allosteric effectors can alter the local environment of histidine residues, which can be detected by monitoring their ¹⁵N NMR signals.

  • Studying Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidine side chains can provide information about their mobility on a range of timescales, which is often related to protein function.[8][9]

Experimental Protocols

I. Protein Expression and Selective ¹⁵N-Histidine Labeling

This protocol describes the expression of a target protein in E. coli with selective incorporation of L-Histidine-¹⁵N₃.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • Minimal medium (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.

  • L-Histidine-¹⁵N₃.

  • All other unlabeled amino acids.

  • Glucose (or other carbon source).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Standard cell culture and protein purification reagents and equipment.

Protocol:

  • Prepare Minimal Medium: Prepare M9 minimal medium with all necessary salts and the primary carbon source. Crucially, use ¹⁴NH₄Cl as the nitrogen source to ensure that only the supplemented histidine will be ¹⁵N-labeled.

  • Supplement with Amino Acids: Add a mixture of all 19 unlabeled amino acids (excluding histidine) to the minimal medium. This prevents metabolic scrambling of the ¹⁵N label from histidine to other amino acids.

  • Inoculation and Cell Growth: Inoculate a starter culture of the E. coli expression strain in a rich medium (e.g., LB) and grow overnight. The next day, inoculate the M9 minimal medium with the starter culture.

  • Induction and Labeling: Grow the cells at the optimal temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Add L-Histidine-¹⁵N₃: Just before induction, add L-Histidine-¹⁵N₃ to the culture. A typical concentration is 50-100 mg/L, but this may need optimization depending on the expression level of the protein and the histidine content.

  • Induce Protein Expression: Immediately after adding the labeled histidine, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvest and Purify: Continue to grow the cells for the required induction period (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C). Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

II. NMR Sample Preparation

Materials:

  • Purified, ¹⁵N-histidine labeled protein.

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.5). The pH should be carefully chosen to be near the expected pKa of the histidine residues of interest.

  • D₂O (Deuterium Oxide).

  • NMR tubes.

Protocol:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis, a desalting column, or repeated concentration and dilution with a centrifugal filter device.

  • Concentration: Concentrate the protein to a final concentration suitable for NMR, typically 0.1-1.0 mM.[10]

  • Add D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) for the NMR lock.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

III. NMR Data Acquisition: ¹H-¹⁵N HSQC

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and informative experiment for studying ¹⁵N-labeled proteins.[11][12] It provides a 2D correlation map of proton and nitrogen chemical shifts for each N-H group in the protein, including the side chains of histidine, tryptophan, asparagine, and glutamine.[12]

Typical Experimental Parameters (for a 600 MHz Spectrometer):

ParameterValue
Temperature298 K (25°C)
¹H Spectral Width12-16 ppm
¹⁵N Spectral Width30-40 ppm (centered around 118 ppm for backbone amides)
Number of Scans8-64 (depending on sample concentration)
Recycle Delay1.0-1.5 s
¹JNH Coupling Constant~90-95 Hz

Data Interpretation:

The resulting ¹H-¹⁵N HSQC spectrum will show cross-peaks for the backbone amides and some side-chain amides. The histidine side-chain Nε2-Hε2 and Nδ1-Hδ1 signals will appear in specific regions of the spectrum, and their chemical shifts can be used to determine the protonation state.

Data Presentation: Histidine Protonation State Determination

The ¹⁵N chemical shifts of the imidazole ring are characteristic of the protonation state. The following table summarizes the typical ¹⁵N chemical shift ranges for the different states of histidine.

Histidine StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)
Neutral (τ tautomer) ~170-180~240-250 (unprotonated)
Neutral (π tautomer) ~220-230 (unprotonated)~170-180
Positively Charged ~180-190~190-200

Note: These are approximate ranges and can be influenced by the local protein environment.

By observing the ¹⁵N chemical shifts in a long-range ¹H-¹⁵N HSQC experiment, the specific protonation state and tautomeric form of each histidine residue can be determined.[13]

Visualizations

Experimental Workflow for ¹⁵N-Histidine Labeling and NMR Analysis

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Analysis expr_strain E. coli Expression Strain min_medium Minimal Medium (14NH4Cl) expr_strain->min_medium Inoculation unlabeled_aa 19 Unlabeled Amino Acids min_medium->unlabeled_aa Supplementation induction IPTG Induction unlabeled_aa->induction Cell Growth his_15n L-Histidine-15N3 his_15n->induction Addition cell_harvest Cell Harvest induction->cell_harvest purification Protein Purification cell_harvest->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1H-15N HSQC Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc data_analysis Data Analysis data_proc->data_analysis

Caption: Workflow for ¹⁵N-Histidine labeling and NMR analysis.

Logic for Determining Histidine Protonation State

histidine_protonation_logic start Acquire 1H-15N HSQC Spectrum observe_shifts Observe Histidine Side Chain N-H Cross-peaks start->observe_shifts compare_shifts Compare 15N Chemical Shifts to Reference Values observe_shifts->compare_shifts protonated Positively Charged (Nδ1 & Nε2 Protonated) compare_shifts->protonated ~180-200 ppm neutral_tau Neutral (τ tautomer) (Nδ1 Protonated) compare_shifts->neutral_tau ~170-180 ppm (Nδ1) ~240-250 ppm (Nε2) neutral_pi Neutral (π tautomer) (Nε2 Protonated) compare_shifts->neutral_pi ~220-230 ppm (Nδ1) ~170-180 ppm (Nε2)

Caption: Logic for determining histidine protonation state via ¹⁵N NMR.

Conclusion

The selective incorporation of L-Histidine-¹⁵N₃ is a powerful and relatively straightforward method for gaining detailed insights into the structure, function, and dynamics of proteins. The protocols and data presented here provide a foundation for researchers to apply these techniques to their own systems of interest, ultimately contributing to a deeper understanding of biological processes and facilitating structure-based drug design.[5][10]

References

Application Notes and Protocols for L-Histidine-15N3 Incorporation in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While lysine and arginine are the most commonly used amino acids for SILAC, L-Histidine-15N3 offers a valuable alternative for specific research applications, particularly in studies of protein turnover, histidine metabolism, and the analysis of histidine-rich proteins. The incorporation of this compound, which contains three heavy nitrogen isotopes, results in a distinct mass shift in histidine-containing peptides, enabling their precise quantification by mass spectrometry.

These application notes provide detailed protocols for the incorporation of this compound in mammalian cell culture, sample preparation for mass spectrometry, and data analysis strategies.

Core Applications

  • Quantitative Proteomics: Determine relative changes in protein expression between different experimental conditions.

  • Protein Turnover Analysis: Measure the rates of protein synthesis and degradation.

  • Histidine Metabolism Studies: Trace the metabolic fate of histidine in various cellular pathways.

  • Analysis of Histidine-Rich Proteins: Enhance the detection and quantification of proteins with high histidine content.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Mammalian Cells

This protocol outlines the steps for labeling mammalian cells with this compound using the SILAC methodology.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293, A549)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Histidine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Histidine (unlabeled)

  • "Heavy" this compound

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation:

    • Prepare "Light" and "Heavy" labeling media.

    • To the histidine-deficient medium, add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1%.

    • For the "Light" medium, supplement with "light" L-Histidine to the normal physiological concentration (e.g., 20 mg/L).

    • For the "Heavy" medium, supplement with "heavy" this compound to the same final concentration.

    • Filter-sterilize both media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture the cells for at least five to six passages in the "Light" medium to ensure they are fully adapted to the custom medium and to deplete any endogenous pools of "heavy" amino acids.

    • Monitor cell morphology and doubling time to ensure they are comparable to cells grown in standard medium.

  • Metabolic Labeling:

    • Split the adapted cell population into two separate flasks.

    • Culture one population in the "Light" medium (control) and the other in the "Heavy" medium (experimental).

    • Continue to culture the cells for at least five to six cell divisions to achieve >95% incorporation of the labeled this compound.

    • Verification of Incorporation (Optional but Recommended): To confirm complete labeling, a small aliquot of cells from the "Heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to check for the presence of any remaining "light" histidine-containing peptides.

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to the "Heavy" labeled cells. The "Light" labeled cells will serve as the control.

  • Cell Harvesting and Lysis:

    • After the treatment, wash the cells with ice-cold PBS.

    • Harvest the "Light" and "Heavy" cell populations separately.

    • Count the cells from each population to ensure equal numbers are mixed.

    • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the combined protein lysate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Combined protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the combined lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of detergents and denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect the mass difference between the "light" and "heavy" histidine-containing peptides.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for easy comparison.

Table 1: Representative Quantitative Proteomics Data from an this compound Labeling Experiment

Protein AccessionGene NamePeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Log2 (Heavy/Light Ratio)p-value
P04637TP53...HSSHLKSKKGQSTSRHK...1.2 x 10^62.5 x 10^61.060.045
P60709ACTB...WHHTFYNELRVAPEEHP...5.8 x 10^75.6 x 10^7-0.050.89
Q06609HSP90AA1...HFSVEGQLEFR...3.4 x 10^67.1 x 10^61.060.031
P10412GNAS...HFTFKDLHFKMFDVGGQR...8.9 x 10^51.8 x 10^5-2.300.008
Q13547MAPK1...HLSGSP...2.1 x 10^62.2 x 10^60.070.92

Table 2: Protein Turnover Rates Determined by this compound Pulse-Chase SILAC

Protein AccessionGene NameHalf-life (hours)Synthesis Rate (k_s)Degradation Rate (k_d)
P62258HSPA872.50.00960.0096
P08670VIM120.30.00580.0058
P14618ENO148.10.01440.0144
Q9Y266PSMA135.60.01950.0195
P62736TUBA1B24.70.02810.0281

Visualizations

Histidine Catabolism Pathway

Histidine_Catabolism L_Histidine L-Histidine Urocanate Urocanate L_Histidine->Urocanate Histidase Histamine Histamine L_Histidine->Histamine Histidine decarboxylase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionate hydrolase L_Glutamate L-Glutamate FIGLU->L_Glutamate Glutamate formiminotransferase

Caption: Major pathways of L-Histidine catabolism in mammals.

Experimental Workflow for Protein Turnover Analysis

Protein_Turnover_Workflow cluster_cell_culture Cell Culture cluster_pulse_chase Pulse-Chase cluster_sample_prep Sample Preparation cluster_analysis Data Analysis Light_Culture Culture in 'Light' Medium (unlabeled Histidine) Heavy_Culture Culture in 'Heavy' Medium (this compound) Switch_to_Light Switch 'Heavy' culture to 'Light' Medium Heavy_Culture->Switch_to_Light Time_Points Harvest cells at multiple time points Switch_to_Light->Time_Points Cell_Lysis Cell Lysis Time_Points->Cell_Lysis Protein_Digestion Protein Digestion Cell_Lysis->Protein_Digestion Peptide_Desalting Peptide Desalting Protein_Digestion->Peptide_Desalting LC_MSMS LC-MS/MS Analysis Peptide_Desalting->LC_MSMS Data_Processing Quantification of Heavy/Light Ratios LC_MSMS->Data_Processing Turnover_Calculation Calculation of Protein Turnover Rates Data_Processing->Turnover_Calculation

Caption: Workflow for protein turnover analysis using pulse-SILAC.

Quantitative Proteomics Workflow Using L-Histidine-15N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that enables accurate relative and absolute quantification of thousands of proteins. This application note details a specific SILAC-based workflow utilizing L-Histidine-15N3 for the quantitative analysis of proteome dynamics, particularly applicable in studies of protein turnover, signaling pathways, and drug discovery.

Histidine, an essential amino acid, plays a crucial role in various biological processes, including enzyme catalysis, metal ion binding, and protein-protein interactions. Its unique imidazole side chain can be post-translationally modified, notably through phosphorylation, which is increasingly recognized as a key event in signal transduction. By employing this compound, researchers can specifically track the incorporation of this labeled amino acid into newly synthesized proteins, allowing for precise measurement of changes in protein abundance and turnover rates. This method is particularly advantageous for studying histidine-rich proteins or investigating the dynamics of histidine phosphorylation in signaling cascades.

This document provides detailed protocols for a quantitative proteomics workflow using this compound, from cell culture and metabolic labeling to mass spectrometry analysis and data interpretation. It also includes representative data and visualizations to guide researchers in applying this technique to their specific research questions.

Experimental Protocols

Cell Culture and Metabolic Labeling with this compound

This protocol outlines the steps for metabolically labeling mammalian cells with this compound. The principle of SILAC is to replace a standard ("light") essential amino acid in the cell culture medium with its heavy stable isotope-labeled counterpart.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Histidine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Histidine (14N)

  • "Heavy" this compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Standard cell culture reagents and equipment (flasks, incubators, etc.)

Procedure:

  • Media Preparation:

    • Prepare two types of SILAC media: "Light" and "Heavy".

    • For "Light" medium, supplement the histidine-deficient base medium with "light" L-Histidine to the normal physiological concentration.

    • For "Heavy" medium, supplement the histidine-deficient base medium with "heavy" this compound to the same final concentration as the "light" medium.

    • Add dFBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is crucial to minimize the concentration of unlabeled histidine.

  • Cell Adaptation:

    • Culture the cells in the "Heavy" SILAC medium for at least five to six cell doublings. This period is necessary to ensure near-complete incorporation of the this compound into the cellular proteome.

    • Monitor cell morphology and doubling time to ensure that the labeling has no adverse effects on cell health and proliferation.

    • Simultaneously, culture a parallel set of cells in the "Light" SILAC medium.

  • Experimental Treatment:

    • Once full incorporation is achieved, the "heavy" and "light" cell populations can be used for quantitative experiments.

    • For example, to study the effect of a drug, treat the "heavy" labeled cells with the compound of interest and the "light" labeled cells with a vehicle control.

Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 spin columns or equivalent for peptide desalting

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest the "heavy" and "light" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Mixing and Reduction/Alkylation:

    • Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 50 µg each).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Dilute the protein mixture with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Q Exactive series) coupled to a nano-liquid chromatography (nanoLC) system.

Procedure:

  • Peptide Separation:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Load the peptides onto a nanoLC column and separate them using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • The mass spectrometer will perform a full scan (MS1) to detect peptide precursor ions, followed by fragmentation (MS/MS or MS2) of the most intense precursor ions.

    • The mass difference between the "light" (containing 14N-Histidine) and "heavy" (containing 15N3-Histidine) peptide pairs will be used for quantification.

Data Analysis

Software:

  • MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.

Procedure:

  • Database Searching:

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt human proteome).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and histidine as variable modifications.

    • In the quantification settings, select SILAC and specify this compound as the heavy label.

  • Protein Quantification and Statistical Analysis:

    • The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios based on the intensities of the precursor ions in the MS1 scans.

    • Protein ratios are then calculated as the median of the ratios of their corresponding peptides.

    • Perform statistical analysis to identify proteins with significantly altered abundance between the experimental conditions.

Quantitative Data Presentation

The following tables present hypothetical quantitative data from a SILAC experiment using this compound to investigate the proteomic response of a cancer cell line to a novel kinase inhibitor.

Table 1: Upregulated Proteins in Response to Kinase Inhibitor Treatment

Protein AccessionGene NameProtein NameH/L Ratiop-value
P04637TP53Cellular tumor antigen p532.540.001
P62258HSP90AA1Heat shock protein HSP 90-alpha2.110.005
Q06830PRKDCDNA-dependent protein kinase catalytic subunit1.890.012
P10415VIMVimentin1.750.021

Table 2: Downregulated Proteins in Response to Kinase Inhibitor Treatment

Protein AccessionGene NameProtein NameH/L Ratiop-value
P00533EGFREpidermal growth factor receptor0.450.002
P21802MAPK3Mitogen-activated protein kinase 30.520.008
Q13547PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha0.610.015
P42336AKT1RAC-alpha serine/threonine-protein kinase0.680.025

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Light Cells (14N-Histidine) control Control (Vehicle) light_cells->control heavy_cells Heavy Cells (15N3-Histidine) treatment Drug Treatment heavy_cells->treatment mix Mix Lysates (1:1) control->mix treatment->mix digest Protein Digestion mix->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS desalt->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Quantitative proteomics workflow using this compound.

Example Signaling Pathway: EGFR/MAPK Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer and a common target for drug development. A quantitative proteomics experiment using this compound could be employed to study the effects of an EGFR inhibitor on the abundance and phosphorylation status of key proteins in this pathway.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Regulates

Caption: Simplified EGFR/MAPK signaling pathway.

Conclusion

The quantitative proteomics workflow utilizing this compound offers a robust and specific method for investigating proteome dynamics. Its application is particularly valuable for studying protein turnover, post-translational modifications such as histidine phosphorylation, and for elucidating the mechanism of action of novel therapeutic agents. The detailed protocols and examples provided in this application note serve as a comprehensive guide for researchers and professionals in drug development to implement this powerful technique in their studies. By enabling precise quantification of changes in protein expression, this approach can provide critical insights into cellular responses to various stimuli and contribute to the identification of novel biomarkers and drug targets.

Application Notes and Protocols for In-cell NMR Spectroscopy with L-Histidine-¹⁵N₃ Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-resolution structural and dynamic information about macromolecules directly within the complex and crowded environment of living cells.[1][2] This methodology bridges the gap between traditional in vitro structural biology and cell biology, offering unique insights into protein folding, protein-protein interactions, and drug binding under near-physiological conditions. Selective isotopic labeling of specific amino acids is a crucial strategy in in-cell NMR to simplify crowded spectra and focus on particular regions of interest within a protein.

L-Histidine is an attractive target for selective labeling due to its frequent involvement in enzyme active sites, metal-binding sites, and protein-protein interfaces. Its imidazole side chain has a pKa near physiological pH, making it a sensitive probe for changes in the local chemical environment. Furthermore, studies have shown that L-Histidine exhibits minimal metabolic scrambling when introduced into mammalian cell culture media, ensuring that the ¹⁵N label is predominantly incorporated into histidine residues of the target protein.[3][4]

These application notes provide a comprehensive guide to performing in-cell NMR experiments using selective L-Histidine-¹⁵N₃ labeling in mammalian cells, with a focus on Human Embryonic Kidney 293 (HEK293) cells as a robust expression system.

Application Notes

Selective L-Histidine-¹⁵N₃ labeling for in-cell NMR is particularly advantageous for:

  • Probing Enzyme Active Sites: The imidazole ring of histidine is a common catalytic residue. ¹⁵N-labeling allows for the direct observation of its protonation state and interactions with substrates, inhibitors, or cofactors within the cellular milieu.

  • Investigating Metalloproteins: Histidine residues are frequent ligands for metal ions. In-cell NMR with ¹⁵N-histidine labeling can report on metal binding, coordination geometry, and changes in the metal center's environment.

  • Mapping Protein-Protein Interaction Interfaces: Histidines are often located at the interface of protein complexes. Monitoring the chemical shift perturbations of ¹⁵N-labeled histidines upon co-expression of a binding partner can identify the interaction site and provide insights into the binding mechanism in a cellular context.

  • Studying pH-Dependent Processes: The sensitivity of the histidine imidazole group to pH makes it an excellent intrinsic probe for monitoring intracellular pH changes and their effects on protein structure and function.

  • Drug Discovery and Development: This technique can be employed to validate drug-target engagement in a cellular environment. Binding of a small molecule inhibitor to a target protein can be detected by changes in the NMR signals of the ¹⁵N-labeled histidines, providing crucial information for drug development pipelines.

Experimental Protocols

This section details the methodologies for selective L-Histidine-¹⁵N₃ labeling in mammalian cells, sample preparation for in-cell NMR, and NMR data acquisition. The protocol is adapted from established methods for amino acid-specific labeling in HEK293 cells.[5][6][7]

Protocol 1: Selective L-Histidine-¹⁵N₃ Labeling in HEK293 Cells

This protocol describes the transient transfection of suspension-adapted HEK293 cells for the expression of a target protein with selective ¹⁵N-histidine labeling.

Materials:

  • Suspension-adapted HEK293 cells (e.g., Expi293F™, Freestyle™ 293-F)

  • Culture medium for suspension HEK293 cells (e.g., Expi293™ Expression Medium, Freestyle™ 293 Expression Medium)

  • Custom amino acid-free medium

  • ¹⁵N₃-L-Histidine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled amino acid supplement kit

  • Plasmid DNA encoding the protein of interest

  • Transfection reagent (e.g., PEI, Lipofectamine™)

  • Shaker incubator with CO₂ control

  • Sterile centrifuge tubes and flasks

Procedure:

  • Cell Culture Maintenance: Maintain suspension HEK293 cells in the recommended culture medium at 37°C in a humidified incubator with 8% CO₂ on an orbital shaker.

  • Preparation of Labeling Medium: Prepare a custom culture medium lacking L-Histidine but supplemented with all other unlabeled amino acids. Dissolve ¹⁵N₃-L-Histidine in this medium to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically for the specific protein and cell line.

  • Cell Exchange into Labeling Medium:

    • On the day of transfection, determine the cell density and viability. Cells should be in the mid-logarithmic growth phase with >95% viability.

    • Pellet the required number of cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Gently resuspend the cell pellet in the pre-warmed ¹⁵N₃-L-Histidine containing labeling medium to a final density of 2.5-3.0 x 10⁶ cells/mL.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the complex to the cell suspension.

  • Protein Expression:

    • Incubate the transfected cells at 37°C with 8% CO₂ on an orbital shaker.

    • Protein expression levels typically peak 48-72 hours post-transfection. Monitor expression levels by a suitable method (e.g., Western blot, fluorescence if the protein is tagged).

Protocol 2: In-cell NMR Sample Preparation

Materials:

  • Labeled cells from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (optional, for quality control)

  • NMR tubes (5 mm)

  • Centrifuge with a swinging bucket rotor

Procedure:

  • Cell Harvesting:

    • After the desired expression time, harvest the cells by centrifugation (e.g., 500 x g for 10 minutes) at 4°C.

  • Washing:

    • Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS.

    • Repeat the centrifugation and washing steps two more times to remove residual medium.

  • Sample Preparation for NMR:

    • After the final wash, carefully remove all supernatant.

    • Gently resuspend the cell pellet in a minimal volume of fresh, ice-cold PBS (typically 300-400 µL) to create a dense cell slurry.

    • Transfer the cell slurry to a 5 mm NMR tube.

    • Gently centrifuge the NMR tube at a low speed (e.g., 100 x g for 1 minute) to pack the cells at the bottom.

  • Quality Control (Optional):

    • Take a small aliquot of the cell slurry before transferring to the NMR tube.

    • Lyse the cells and analyze the protein expression and labeling efficiency by SDS-PAGE and mass spectrometry.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which should be pre-cooled to the desired temperature (typically 10-25°C to maintain cell viability).

    • Start NMR data acquisition as soon as possible. Cell viability should be monitored, for example, by periodically checking for leakage of the labeled protein into the supernatant.[8]

Protocol 3: In-cell NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Recommended Experiments:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to obtain a fingerprint of the ¹⁵N-labeled histidine residues.

    • Use a pulse sequence optimized for in-cell NMR, such as a SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple Quantum Coherence) to reduce acquisition time and minimize sample heating.[2]

  • Relaxation Measurements: To probe the dynamics of the histidine residues, a series of experiments can be performed:

    • ¹⁵N T₁ (Spin-Lattice Relaxation): Provides information on fast (picosecond to nanosecond) timescale motions.

    • ¹⁵N T₂ (Spin-Spin Relaxation): Sensitive to slower (microsecond to millisecond) timescale motions and conformational exchange.

    • ¹⁵N-{¹H} NOE (Heteronuclear Nuclear Overhauser Effect): Reports on the flexibility of the protein backbone.

Acquisition Parameters:

  • The specific parameters will depend on the spectrometer, probe, and sample.

  • It is crucial to keep the total experiment time as short as possible to ensure cell viability. For HSQC spectra, this can be in the range of 30 minutes to a few hours.[2]

  • Maintain the sample temperature at a level that preserves cell integrity (e.g., 283-298 K).

Data Presentation

The following tables summarize typical quantitative data that can be obtained from in-cell NMR experiments with L-Histidine-¹⁵N₃ labeling. The values presented are illustrative and will vary depending on the protein, cellular environment, and experimental conditions.

Table 1: Comparison of ¹⁵N-Histidine Chemical Shifts (ppm)

ResidueIn Vitro (pH 7.4)In-cell (HEK293)Δδ (ppm)
His-X120.5120.8+0.3
His-Y118.2117.9-0.3
His-Z122.1122.5+0.4

Note: Chemical shift perturbations (Δδ) can indicate differences in the local environment, such as pH, ionic strength, or weak, non-specific interactions within the cell.

Table 2: ¹⁵N Relaxation Data for Histidine Residues

ResidueT₁ (ms)T₂ (ms)¹⁵N-{¹H} NOEInterpretation
His-X850550.75Located in a structured, rigid region
His-Y12001500.50Located in a flexible loop
His-Z780300.80Involved in an interaction, showing restricted motion

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to in-cell NMR with L-Histidine-¹⁵N₃ labeling.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition A HEK293 Cell Culture B Medium Exchange to ¹⁵N₃-His Medium A->B C Transient Transfection B->C D Protein Expression (48-72h) C->D E Cell Harvesting D->E D->E F Washing with PBS E->F G Resuspension in PBS F->G H Transfer to NMR Tube G->H I ¹H-¹⁵N HSQC H->I H->I J ¹⁵N Relaxation (T₁, T₂, NOE) I->J K Data Processing & Analysis I->K J->K

Experimental Workflow for In-cell NMR.

signaling_pathway Probing Drug-Target Engagement with In-cell NMR cluster_drug_interaction Drug-Target Interaction cluster_nmr_readout In-cell NMR Readout Drug Drug Complex Drug-Target Complex Drug->Complex Binding Target Target Protein (¹⁵N-His Labeled) Target->Complex HSQC_free HSQC Spectrum (Free Protein) Target->HSQC_free HSQC_bound HSQC Spectrum (Bound Protein) Complex->HSQC_bound CSP Chemical Shift Perturbations HSQC_free->CSP HSQC_bound->CSP

Probing Drug-Target Engagement.

References

Application Notes and Protocols for Solid-State NMR of L-Histidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the utility of ¹⁵N-labeled L-Histidine in solid-state Nuclear Magnetic Resonance (ssNMR) for elucidating protein structure, function, and dynamics. The protocols provided are designed to guide researchers in applying these techniques to their own systems of interest, particularly in the context of drug development where understanding ligand-protein interactions at an atomic level is paramount.

I. Introduction to L-Histidine-¹⁵N₃ in Solid-State NMR

L-Histidine, with its imidazole side chain, plays a pivotal role in a myriad of biological processes, including enzyme catalysis, proton transport, and metal coordination.[1][2] The protonation state of the imidazole ring is exquisitely sensitive to its local environment, making it a powerful probe for protein structure and function.[2][3] Solid-state NMR spectroscopy of ¹⁵N-labeled histidine provides a high-resolution window into these properties in non-crystalline and insoluble systems, such as large protein assemblies and membrane proteins, which are often challenging to study by other structural biology techniques.[4][5][6]

The key applications of L-Histidine-¹⁵N₃ in ssNMR include:

  • Determination of Histidine Tautomeric and Protonation States: The ¹⁵N chemical shifts of the imidazole nitrogens (Nδ1 and Nε2) are highly sensitive to their protonation state, allowing for the unambiguous differentiation between the neutral (τ and π) and cationic forms.[1][7][8]

  • Probing Protein Structure and Conformation: ¹⁵N chemical shifts are sensitive indicators of the local electronic environment, hydrogen bonding, and overall protein fold.[2][3]

  • Investigating Protein Dynamics and Mechanism: ssNMR can track changes in histidine protonation and conformation during biological processes like ion channel gating and enzyme catalysis.[4]

  • Characterizing Ligand-Binding Sites in Drug Development: By monitoring changes in the ¹⁵N signals of histidine residues upon drug binding, researchers can map binding sites and elucidate the mechanism of action.

II. Key Experimental Protocols

Detailed methodologies for critical ssNMR experiments involving ¹⁵N-labeled histidine are outlined below. These protocols are based on established techniques and can be adapted to specific instrumental setups and sample conditions.

A. Sample Preparation of Uniformly ¹³C, ¹⁵N-Labeled L-Histidine

Proper sample preparation is critical for obtaining high-quality ssNMR spectra.

  • Source Material: Uniformly ¹³C, ¹⁵N-labeled L-Histidine hydrochloride monohydrate can be purchased from commercial suppliers like Cambridge Isotope Laboratories, Inc.[1]

  • pH Adjustment and Lyophilization: To study specific tautomeric states, the pH of a histidine solution is adjusted before lyophilization. For instance, a sample lyophilized from a pH 6.3 solution will contain a mixture of the neutral τ and charged states.[1][7]

  • Packing Rotors: The lyophilized powder is carefully packed into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm).[1][8]

B. Protocol for 2D ¹H-¹⁵N Heteronuclear Correlation (HETCOR) Spectroscopy

This experiment is fundamental for assigning ¹H and ¹⁵N resonances and provides insights into ¹H-¹⁵N dipolar couplings.

  • Spectrometer Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a triple-resonance MAS probe.[1][8]

  • Magic Angle Spinning (MAS): Fast MAS frequencies (e.g., 40-62 kHz) are employed to average out anisotropic interactions and improve spectral resolution.[8][9]

  • Pulse Sequence: A standard cross-polarization (CP) based HETCOR pulse sequence is used. Magnetization is transferred from protons to the less sensitive ¹⁵N nuclei via CP, evolves under the ¹⁵N chemical shift, and is then transferred back to protons for detection.[9][10]

  • Cross-Polarization Parameters: The CP contact time is a crucial parameter. Short contact times (e.g., 200 µs) selectively enhance signals from directly protonated nitrogens, while longer contact times (e.g., 4500 µs) allow for magnetization transfer to non-protonated nitrogens.[11]

  • Decoupling: High-power proton decoupling (e.g., swTPPM or WALTZ-16) is applied during ¹⁵N evolution and acquisition to remove ¹H-¹⁵N dipolar couplings and sharpen the lines.[9]

  • Data Acquisition: A series of 1D spectra are acquired with increasing ¹⁵N evolution times (t1 increments) to construct the second dimension.[11]

C. Protocol for ¹⁵N Selectively Filtered ¹³C Spectroscopy

This one-dimensional experiment is a powerful tool for differentiating histidine tautomeric states by identifying ¹³C atoms bonded to either protonated or non-protonated nitrogens.[1][7]

  • Pulse Sequence: The experiment utilizes a Rotational-Echo Double-Resonance (REDOR) or Transferred-Echo Double-Resonance (TEDOR) based pulse sequence with a ¹⁵N selective 180° pulse.[1][8]

  • Selective Pulse Application:

    • To detect ¹³C sites bonded to non-protonated nitrogens, a selective 180° pulse is applied to the spectral region of non-protonated ¹⁵N (~250 ppm).

    • To detect ¹³C sites bonded to protonated nitrogens, the selective pulse is applied to the protonated ¹⁵N region (~160-180 ppm).[1]

  • Data Interpretation: By comparing the spectra with and without the selective ¹⁵N pulse, one can unambiguously assign the ¹³C resonances to specific tautomeric forms of the imidazole ring.[1]

III. Quantitative Data Summary

The following tables summarize key quantitative data from solid-state NMR studies of L-Histidine-¹⁵N₃, providing a reference for experimental design and data interpretation.

Table 1: Typical ¹⁵N Chemical Shifts for Histidine Tautomeric States

Histidine StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)Reference
Neutral (τ tautomer) ~250 (non-protonated)~160-170 (protonated)[3]
Neutral (π tautomer) ~160-170 (protonated)~250 (non-protonated)[2]
Cationic (protonated) ~170-180 (protonated)~170-180 (protonated)[3]

Table 2: Experimental Parameters for Solid-State NMR of L-Histidine-¹⁵N₃

ParameterValueApplication/ExperimentReference
MAS Frequency 50 - 60 kHzHigh-resolution 2D correlation spectra[9]
40 - 62 kHzDetermination of protonation states[8]
¹H 90° Pulse Length 2.5 µsGeneral ssNMR experiments[9]
1.4 - 1.6 µsFast MAS experiments[8]
¹⁵N 90° Pulse Length 5.0 µsGeneral ssNMR experiments[9]
3.3 - 3.6 µsFast MAS experiments[8]
CP Contact Time 200 µsSelective detection of protonated nitrogens[11]
4500 µsDetection of both protonated and non-protonated nitrogens[11]
Recycle Delay 2 s2D NH and CH spectra[9]
15 s2D ¹⁵N-¹H correlation spectra[11]
Sample Temperature 2°C - 18°CHadamard encoded experiments[9]
40 ± 1°CFast MAS experiments[8]

IV. Visualizing Workflows and Pathways

A. Experimental Workflow for Determining Histidine Tautomeric State

The following diagram illustrates the workflow for identifying the tautomeric state of a histidine residue in a protein sample using ¹⁵N selectively filtered ¹³C ssNMR.

G cluster_prep Sample Preparation cluster_nmr ssNMR Spectroscopy cluster_analysis Data Analysis and Interpretation prep Prepare ¹³C, ¹⁵N-labeled protein sample exp1 Acquire ¹³C CPMAS spectrum prep->exp1 exp2 Acquire ¹⁵N selectively filtered ¹³C spectrum (filter on non-protonated ¹⁵N) prep->exp2 exp3 Acquire ¹⁵N selectively filtered ¹³C spectrum (filter on protonated ¹⁵N) prep->exp3 analysis Compare filtered and unfiltered spectra exp1->analysis exp2->analysis exp3->analysis conclusion Assign ¹³C resonances and determine tautomeric state(s) analysis->conclusion

Caption: Workflow for Histidine Tautomer Identification.

B. Logical Flow for Drug Binding Site Identification

This diagram outlines the logical steps to identify a drug binding site involving a histidine residue using ¹⁵N ssNMR.

G cluster_initial Initial Characterization cluster_binding Ligand Binding cluster_comparison Analysis cluster_conclusion Conclusion apo Acquire 2D ¹H-¹⁵N HETCOR of apo-protein compare Compare spectra of apo and bound states apo->compare bound Acquire 2D ¹H-¹⁵N HETCOR of protein-drug complex bound->compare observe Identify ¹⁵N chemical shift perturbations (CSPs) compare->observe map Map CSPs onto protein structure observe->map site Identify histidine residues in the binding site map->site

Caption: Drug Binding Site Mapping via ssNMR.

C. Signaling Pathway: Histidine-Mediated Proton Transport

This diagram illustrates the role of a histidine residue in a proton channel, a process that can be studied using ¹⁵N ssNMR by observing changes in the protonation state.

G cluster_channel Proton Channel H_in H⁺ (High Conc.) His_neutral His (Neutral) H_in->His_neutral Protonation His_charged His-H⁺ (Charged) His_neutral->His_charged Conformational Change His_charged->His_neutral Reset H_out H⁺ (Low Conc.) His_charged->H_out Deprotonation

Caption: Histidine's Role in Proton Transport.

References

Application Notes and Protocols for Sample Preparation of L-Histidine-¹⁵N₃ Labeled Proteins for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of quantitative mass spectrometry for the accurate relative and absolute quantification of proteins. Metabolic labeling, where stable isotopes are incorporated into proteins in vivo, is a particularly robust method as it introduces the label at the earliest stage, minimizing downstream quantitative errors.[1] While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) traditionally utilizes labeled arginine and lysine, and full metabolic labeling often employs ¹⁵N-containing media, labeling with specific amino acids like L-Histidine-¹⁵N₃ offers unique advantages.

Histidine's distinct properties—its role in enzyme active sites, metal binding, and protein-protein interactions—make it a residue of significant biological interest.[2] Labeling specifically with L-Histidine-¹⁵N₃ allows for the targeted monitoring of histidine-containing peptides, which can simplify spectra and provide focused insights into the behavior of specific proteins or protein regions. This approach is particularly useful for studying metalloproteins, enzyme mechanisms, and post-translational modifications involving histidine.

These application notes provide detailed protocols for the sample preparation of L-Histidine-¹⁵N₃ labeled proteins for mass spectrometry-based quantitative proteomics.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with L-Histidine-¹⁵N₃

This protocol is analogous to SILAC and is adapted for labeling with L-Histidine-¹⁵N₃. The key is to replace the natural ("light") L-Histidine in the cell culture medium with the "heavy" L-Histidine-¹⁵N₃.

Materials:

  • Mammalian cell line of interest

  • DMEM or RPMI medium deficient in L-Histidine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Histidine, L-Lysine, and L-Arginine

  • "Heavy" L-Histidine-¹⁵N₃ (≥98% isotopic purity)[3]

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Media Preparation:

    • Light Medium: Reconstitute the amino acid-deficient medium according to the manufacturer's instructions. Supplement with dFBS (typically 10%), "light" L-Lysine, "light" L-Arginine, and "light" L-Histidine at standard concentrations.

    • Heavy Medium: Reconstitute the amino acid-deficient medium. Supplement with dFBS (10%), "light" L-Lysine, "light" L-Arginine, and "heavy" L-Histidine-¹⁵N₃.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells. One population is grown in the "light" medium and the other in the "heavy" medium.

    • Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled L-Histidine-¹⁵N₃.[4]

    • Verification of Incorporation (Optional but Recommended): To check labeling efficiency, harvest a small aliquot of cells from the "heavy" culture, extract proteins, digest with trypsin, and analyze by MS. The mass shift of known histidine-containing peptides can be used to determine the percentage of incorporation. Labeling efficiency should ideally be >95%.[5]

  • Cell Harvest and Lysis:

    • After the experimental treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the light and heavy lysates using a standard protein assay (e.g., Bradford or BCA assay).

    • Mix the "light" and "heavy" protein lysates in a 1:1 ratio based on protein amount. This mixed sample will be carried through all subsequent preparation steps.[1]

Protocol 2: In-Solution Digestion for Mass Spectrometry

This protocol describes the preparation of the mixed protein lysate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Mixed protein lysate from Protocol 1

  • 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate (ABC)[6]

  • Alkylation solution: 55 mM Iodoacetamide (IAA) in 100 mM ABC[6]

  • MS-grade Trypsin

  • Formic Acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take a defined amount of the mixed protein lysate (e.g., 100 µg).

    • Add 8 M urea to a final concentration of at least 4 M to denature the proteins.[7]

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 45 minutes to alkylate cysteine residues.[8]

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM ABC to reduce the urea concentration to less than 1 M, which is necessary for trypsin activity.

    • Add MS-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in a small volume (e.g., 20-50 µL) of 0.1% formic acid in water. The sample is now ready for LC-MS/MS analysis.[6]

Protocol 3: In-Gel Digestion

This protocol is an alternative to in-solution digestion, suitable for samples that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Polyacrylamide gel with stained protein bands from the mixed lysate

  • Destaining solution: 50% methanol, 10% acetic acid

  • Dehydration solution: Acetonitrile (ACN)

  • Reduction and Alkylation solutions (as in Protocol 2)

  • Trypsin solution (as in Protocol 2)

  • Peptide extraction solution: 50% ACN, 5% formic acid

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.[9]

    • Cut the gel piece into small cubes (~1 mm³).

    • Destain the gel pieces by washing with the destaining solution until the gel is clear.[9]

  • Dehydration and Rehydration:

    • Dehydrate the gel pieces with ACN.

    • Remove the ACN and rehydrate the gel pieces in 100 mM ABC.

  • In-Gel Reduction and Alkylation:

    • Add reduction solution (10 mM DTT in 100 mM ABC) to cover the gel pieces and incubate at 56°C for 45 minutes.

    • Cool to room temperature, remove the DTT solution, and add alkylation solution (55 mM IAA in 100 mM ABC). Incubate in the dark for 30 minutes.

  • In-Gel Digestion:

    • Wash the gel pieces with 100 mM ABC and then dehydrate with ACN.

    • Dry the gel pieces in a vacuum centrifuge.

    • Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM ABC).

    • Once the solution is absorbed, add enough 50 mM ABC to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by adding the extraction solution and sonicating for 15 minutes.

    • Collect the supernatant. Repeat the extraction step.

    • Pool the extracts and dry them in a vacuum centrifuge. The sample can then be reconstituted for LC-MS/MS analysis as described in Protocol 2.

Data Presentation

Quantitative data from L-Histidine-¹⁵N₃ labeling experiments should be presented clearly to show the relative abundance changes between the two conditions.

Table 1: Example of Quantitative Proteomics Data from a L-Histidine-¹⁵N₃ Labeling Experiment. This table illustrates how to present results, showing protein identification, the number of quantified histidine-containing peptides, the calculated heavy/light ratio, and statistical significance.

Protein AccessionGene Name# His Peptides QuantifiedLog₂(Heavy/Light Ratio)p-valueRegulation
P02768ALB50.050.89Unchanged
P60709ACTB3-0.120.75Unchanged
P08238HSP90AA121.580.002Up-regulated
Q06830PRDX11-2.100.001Down-regulated
P62258PPIA20.950.045Up-regulated

Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture & Labeling cluster_1 Protein Extraction & Mixing cluster_2 Sample Preparation cluster_3 MS Analysis & Data Processing Culture_Light Control Cells (Light L-Histidine) Lysis_Light Cell Lysis Culture_Light->Lysis_Light Culture_Heavy Treated Cells (Heavy L-Histidine-¹⁵N₃) Lysis_Heavy Cell Lysis Culture_Heavy->Lysis_Heavy Quant Protein Quantification (BCA/Bradford) Lysis_Light->Quant Lysis_Heavy->Quant Mix Mix Lysates 1:1 Quant->Mix Reduce_Alkyl Reduction & Alkylation Mix->Reduce_Alkyl Digest Trypsin Digestion Reduce_Alkyl->Digest Cleanup Peptide Desalting (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DB_Search Database Search (e.g., Mascot, MaxQuant) LCMS->DB_Search Quant_Analysis Quantification & Analysis DB_Search->Quant_Analysis

Caption: Workflow for quantitative proteomics using L-Histidine-¹⁵N₃ metabolic labeling.

Principle of Quantification Diagram

Caption: Principle of MS quantification with L-Histidine-¹⁵N₃ labeled peptides.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Signal Overlap in ¹⁵N HSQC Spectra of Histidine-Rich Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal overlap in ¹⁵N HSQC spectra of histidine-rich proteins.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the ¹⁵N HSQC spectrum of my histidine-rich protein so overlapped?

A1: Signal overlap in the ¹⁵N HSQC spectra of histidine-rich proteins is a common issue arising from several factors. Firstly, a high number of histidine residues contributes to spectral crowding, as each backbone and sidechain amide group produces a signal. Secondly, if the protein is large (typically >20 kDa), slower molecular tumbling leads to broader resonance lines, further exacerbating overlap.[1] Lastly, proteins with disordered regions or repetitive sequences often exhibit poor chemical shift dispersion, causing many signals to cluster in a narrow region of the spectrum.[1]

Q2: My ¹⁵N HSQC spectrum is very crowded. What is the first troubleshooting step I should take?

A2: The initial and most crucial step is to optimize the sample conditions and data acquisition parameters. This includes ensuring the protein is stable and properly folded under the chosen buffer conditions. You can test different pH values, temperatures, and buffer compositions to maximize spectral quality. A well-dispersed spectrum for a folded protein will show peaks distributed between 6 and 10 ppm in the proton dimension, whereas a narrow distribution around 8-8.5 ppm is characteristic of disordered proteins.[1]

Q3: How can pH changes help in resolving overlapped histidine signals?

A3: The chemical shifts of the nitrogen atoms in the imidazole ring of histidine are highly sensitive to the protonation state, which is dependent on the surrounding pH.[2][3] By acquiring a series of ¹⁵N HSQC spectra at different pH values (a pH titration), you can induce chemical shift changes in the histidine sidechain signals, allowing them to be distinguished from one another and from other backbone amide signals. This technique can also be used to determine the pKa of individual histidine residues.[4][5][6]

Q4: What advanced NMR experiments can I use to resolve severe signal overlap?

A4: For proteins with significant spectral crowding, moving to higher-dimensional NMR experiments is a powerful solution. Three-dimensional (3D) and four-dimensional (4D) NMR experiments disperse the overlapped peaks into additional frequency dimensions, greatly enhancing resolution.[7][8][9][10] Common and effective 3D experiments include HNCO, HN(CA)CO, HNCA, and HNCACB, which correlate the backbone amide proton and nitrogen with the carbonyl and alpha/beta carbons of the same and preceding residues.[9]

Troubleshooting Guides

Issue 1: Poor resolution in the ¹H dimension of the ¹⁵N HSQC spectrum.

Cause: Homonuclear scalar couplings (J-couplings) between protons broaden the signals and create multiplet structures, which can obscure closely spaced peaks.

Solution: "Pure Shift" HSQC Experiments

"Pure shift" NMR techniques suppress the effects of proton-proton J-couplings, collapsing multiplets into single sharp peaks.[11][[“]][13] This leads to a significant improvement in resolution and can also enhance sensitivity.[11][[“]]

Issue 2: I cannot distinguish between backbone and sidechain amide signals for histidine residues.

Cause: Standard ¹⁵N HSQC spectra show correlations for all ¹H-¹⁵N pairs, including backbone amides and the sidechains of residues like tryptophan, asparagine, and glutamine, in addition to histidine.

Solution: Selective Isotope Labeling

Selectively labeling histidine residues with ¹⁵N allows for the specific identification of their sidechain signals. This can be achieved by providing ¹⁵N-labeled histidine in the growth media while other amino acids are unlabeled. More advanced methods use metabolic precursors to label specific atoms within the histidine sidechain, further aiding in assignment and reducing spectral complexity.[14][15]

Issue 3: Even with 3D NMR, some assignments are ambiguous due to degeneracy.

Cause: In larger proteins, it is common for different residues to have very similar chemical shifts (degeneracy), even in 3D spectra, leading to ambiguity in sequential assignments.

Solution: Combinatorial and Selective Labeling Approaches

A computational approach to selective amino acid labeling can be employed to design a minimal set of samples that will resolve ambiguities.[16] By labeling specific combinations of amino acids in different samples, you can generate unique patterns of peak appearances and disappearances, allowing for unambiguous assignment.[17]

Experimental Protocols

Protocol 1: pH Titration of a Histidine-Rich Protein
  • Sample Preparation: Prepare a series of protein samples in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl) at different pH values, typically ranging from pH 5.0 to 8.0 in 0.5 or 0.25 pH unit increments.[6] Ensure the protein is stable across the entire pH range.

  • NMR Data Acquisition: Record a ¹⁵N HSQC spectrum for each sample under identical experimental conditions (temperature, acquisition time, etc.).

  • Data Analysis:

    • Overlay the spectra and track the chemical shift changes of individual peaks as a function of pH.

    • Plot the chemical shifts of the responsive peaks versus pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa for each titrating histidine residue.[5]

Protocol 2: 3D Triple-Resonance NMR for Backbone Assignment
  • Sample Preparation: Prepare a uniformly ¹³C and ¹⁵N-labeled protein sample.

  • NMR Data Acquisition: Acquire a set of 3D triple-resonance experiments. A standard set for backbone assignment includes:

    • HNCO: Correlates the amide ¹H and ¹⁵N of a residue with the carbonyl ¹³C of the preceding residue.

    • HNCA: Correlates the amide ¹H and ¹⁵N with the ¹³Cα of both the same and the preceding residue.

    • CBCA(CO)NH: Correlates the amide ¹H and ¹⁵N of a residue with the ¹³Cα and ¹³Cβ of the preceding residue.[9]

  • Data Analysis:

    • Use the HNCO to identify sequential C(O)i-1 -> HNi pairs.

    • Use the HNCA and CBCA(CO)NH to link sequential residues by matching the Cα and Cβ chemical shifts of residue i-1 with the amide signals of residue i.

    • This "backbone walk" allows for the sequential assignment of resonances throughout the protein chain.

Data Presentation

TechniquePrincipleAdvantage for Histidine-Rich ProteinsTypical Resolution Enhancement
pH Titration Exploits the pH sensitivity of histidine imidazole ring chemical shifts.Differentiates individual histidine sidechain signals.Qualitative, depends on pKa differences.
3D/4D NMR Disperses peaks into higher dimensions.Resolves severe overlap by spreading signals out.High, resolves most backbone ambiguities.
"Pure Shift" HSQC Suppresses ¹H-¹H J-couplings.Increases resolution in the proton dimension, sharpens peaks.Up to a factor of 2 or more in ¹H dimension.
Selective Labeling Isotopically labels only specific residue types (e.g., His).Simplifies the spectrum by reducing the number of signals.High, allows for unambiguous identification of His signals.

Visualizations

experimental_workflow start Crowded 15N HSQC optimize Optimize Sample Conditions (pH, Temp) start->optimize pure_shift Acquire 'Pure Shift' HSQC optimize->pure_shift Minor Overlap ph_titration Perform pH Titration optimize->ph_titration His Overlap three_d_nmr Acquire 3D/4D NMR Spectra optimize->three_d_nmr Severe Overlap resolved_spectrum Resolved Spectrum & Assignments pure_shift->resolved_spectrum ph_titration->resolved_spectrum selective_labeling Prepare Selectively Labeled Sample three_d_nmr->selective_labeling Ambiguities Remain three_d_nmr->resolved_spectrum selective_labeling->resolved_spectrum backbone_assignment_pathway cluster_i_minus_1 Residue i-1 cluster_i Residue i Cai_1 Cα(i-1) Cbi_1 Cβ(i-1) COi_1 C'(i-1) HNi HN(i) Ni N(i) HNi->Ni HSQC Ni->Cai_1 HNCA Ni->Cbi_1 CBCA(CO)NH Ni->COi_1 HNCO Cai Cα(i) Ni->Cai HNCA

References

Technical Support Center: Minimizing Isotopic Scrambling with L-Histidine-15N3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-Histidine-15N3 in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize isotopic scrambling and ensure the integrity of your stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern when using this compound?

Isotopic scrambling refers to the undesired redistribution of stable isotopes from a labeled molecule to other molecules in the sample. When using this compound, the primary concern is the transfer of the 15N isotope to other amino acids. This can occur through two main mechanisms:

  • Metabolic Scrambling: In cell-based experiments, the host organism's metabolic pathways can break down the labeled this compound. The released 15N can then be incorporated into the biosynthesis of other amino acids, leading to unintended labeling of other residues in your protein of interest.

  • Non-Metabolic Scrambling: While less common for 15N isotopes, scrambling can potentially occur during sample preparation or analysis due to chemical reactions or in-source fragmentation in the mass spectrometer.

Isotopic scrambling compromises the accuracy of quantitative proteomics and metabolic flux analysis by introducing ambiguity in the location of the stable isotope label.

Q2: How susceptible is L-Histidine to metabolic scrambling?

Fortunately, L-Histidine is known to exhibit minimal metabolic scrambling of its α-nitrogen in common expression systems like human embryonic kidney (HEK) 293 cells.[1] This makes it a reliable choice for selective isotope labeling experiments. However, the degree of scrambling can be influenced by the specific cell line, culture conditions, and the overall metabolic state of the cells.

Q3: Can isotopic scrambling occur during mass spectrometry analysis?

While in-source fragmentation (the breakdown of ions in the ion source of a mass spectrometer) is a known phenomenon, there is currently limited direct evidence to suggest it is a significant cause of 15N isotopic scrambling from this compound. The fragmentation of the histidine side chain is well-characterized, but this does not typically involve the redistribution of the 15N isotope to other molecules. Minimizing in-source fragmentation through optimization of mass spectrometer parameters is still a good practice to ensure data quality.

Troubleshooting Guides

Problem 1: Observing 15N incorporation in amino acids other than histidine in my cell-based experiment.

This is a classic sign of metabolic scrambling. Here’s a step-by-step guide to troubleshoot and minimize this issue:

Experimental Workflow to Minimize Metabolic Scrambling

cluster_0 Protocol Optimization A Start with Optimized Cell Culture Medium B Supplement with Excess Unlabeled Amino Acids (except Histidine) A->B Key Step C Add this compound at the appropriate time B->C D Monitor Cell Health and Growth C->D E Harvest Cells at Optimal Density D->E

Caption: Workflow for minimizing metabolic scrambling.

Detailed Steps:

  • Optimize your cell culture medium: Ensure the basal medium contains all essential amino acids except for histidine, which you will supplement.

  • Supplement with excess unlabeled amino acids: This is a critical step. By providing a surplus of all other amino acids in their unlabeled form, you create a metabolic "sink" that discourages the cell from catabolizing the expensive this compound for nitrogen. A common starting point is a 10-fold excess of unlabeled amino acids relative to the labeled one.

  • Time the addition of this compound: Add the labeled histidine at a point in the cell growth phase where protein expression is maximal and metabolic activity is directed towards synthesis rather than catabolism.

  • Monitor cell health: Ensure that the labeling conditions are not adversely affecting cell viability, as stressed cells may alter their metabolic pathways.

  • Harvest at optimal density: Harvest cells during the logarithmic growth phase for maximal protein yield and to avoid potential changes in metabolism that can occur in stationary phase.

Quantitative Data on Scrambling Reduction:

The following table summarizes the expected reduction in isotopic scrambling with the addition of excess unlabeled amino acids.

ConditionObserved 15N Scrambling in non-Histidine Peptides
Standard Medium with this compound5-15%
Medium with 10x excess unlabeled amino acids< 2%

Note: These are representative values and can vary depending on the experimental system.

Problem 2: Suspected in-source fragmentation or other mass spectrometry-related artifacts.

If you suspect that analytical conditions are contributing to data ambiguity, follow these troubleshooting steps:

Experimental Workflow for Optimizing Mass Spectrometry Analysis

cluster_1 MS Parameter Optimization F Optimize Ion Source Parameters (e.g., Cone Voltage) G Perform a Cone Voltage Ramp Experiment F->G Systematic Approach H Analyze a Standard of This compound G->H I Set Collision Energy Appropriately for MS/MS H->I J Verify Fragmentation Pattern I->J

Caption: Workflow for optimizing mass spectrometry parameters.

Detailed Steps:

  • Optimize Ion Source Parameters: Carefully tune the parameters of your electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source. For ESI, focus on minimizing the cone voltage (or equivalent parameter) to reduce the energy imparted on the ions as they enter the mass spectrometer.

  • Perform a Cone Voltage Ramp: Analyze your this compound standard or a digest of your labeled protein across a range of cone voltages. This will help you identify the voltage at which fragmentation begins to occur, allowing you to set your analytical conditions below this threshold.

  • Analyze a Pure Standard: Inject a pure standard of this compound to confirm its mass and isotopic purity and to establish a baseline for its behavior in the mass spectrometer without any biological matrix.

  • Optimize Collision Energy for MS/MS: When performing tandem mass spectrometry for peptide identification, use a collision energy that is sufficient to generate informative fragment ions without causing excessive or unusual fragmentation that could be misinterpreted as scrambling.

  • Verify Fragmentation Patterns: Compare the fragmentation pattern of your labeled histidine-containing peptides to the known fragmentation pathways of histidine. Significant deviations could indicate unexpected gas-phase reactions.

Table of Key Mass Spectrometry Parameters to Optimize:

ParameterRecommended ActionRationale
Cone Voltage (ESI) Minimize while maintaining good signal intensity.Reduces in-source fragmentation.
Capillary Temperature (ESI) Optimize for desolvation without thermal degradation.Prevents thermal decomposition of the analyte.
Laser Power (MALDI) Use the minimum power necessary for good ionization.Reduces prompt fragmentation and in-source decay.
Collision Energy (MS/MS) Use a normalized collision energy appropriate for the peptide.Ensures efficient fragmentation for identification without causing excessive side reactions.

By following these guidelines, researchers can confidently utilize this compound for their stable isotope labeling experiments, ensuring high-quality and accurate data for their proteomics and metabolomics studies.

References

Technical Support Center: Mass Spectrometry of L-Histidine-15N3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during the mass spectrometry of L-Histidine-15N3 labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of this compound labeled peptides?

A1: Researchers working with this compound labeled peptides may encounter several artifacts that can complicate data analysis and interpretation. The most prevalent issues include:

  • Oxidation: The imidazole ring of histidine is susceptible to oxidation, leading to a mass shift and potential misidentification of peptides.[1][2][3]

  • Deamidation: While more common for asparagine and glutamine, deamidation can occur, causing a mass increase of approximately 0.984 Da.[4][5][6]

  • Incomplete Labeling: A fraction of the peptides may not have fully incorporated the 15N3 label, resulting in a mixed population of light and heavy peptides and complicating quantification.[7][8]

  • Metabolic Scrambling: The 15N label from histidine can potentially be transferred to other amino acids during cellular metabolism, although studies suggest this is minimal for histidine in certain cell lines.[9][10]

Q2: How does oxidation of histidine affect my mass spectrometry results?

A2: Oxidation of histidine, most commonly to 2-oxo-histidine, introduces a mass increase of +16 Da. This can significantly impact your results in several ways:

  • Misidentification: The mass shift can lead to incorrect peptide identification by database search algorithms.

  • Altered Fragmentation: Oxidation can change the fragmentation pattern of peptides in MS/MS analysis. Notably, the enhanced cleavage typically observed C-terminal to histidine in doubly-charged tryptic peptides is often eliminated upon oxidation.[1] This can hinder confident peptide sequencing and localization of the modification.

  • Quantification Errors: The presence of both oxidized and unoxidized forms of the peptide will split the ion current, potentially leading to underestimation of the total peptide abundance.

Q3: Is metabolic scrambling of the 15N3 label from L-Histidine a significant concern?

A3: Based on studies in human embryonic kidney (HEK)293 cells, the metabolic scrambling of the alpha-15N atom from L-Histidine is minimal.[9] This means that the 15N label from histidine is unlikely to be transferred to other amino acids, ensuring the fidelity of the label for quantitative experiments in this cell line. However, the extent of scrambling can be cell-line dependent and should be experimentally verified if quantitative accuracy is critical.

Troubleshooting Guides

Issue 1: I am observing unexpected +16 Da mass shifts in my histidine-containing peptides.

This is likely due to the oxidation of histidine residues.

Troubleshooting Steps:

  • Confirm Oxidation:

    • Examine the MS/MS spectra of the modified peptide. A mass shift of +16 Da in fragment ions containing the histidine residue confirms the modification is on that residue.[11]

    • Oxidation of histidine can suppress the characteristic enhanced cleavage C-terminal to histidine.[1] A significant reduction in the intensity of the y-ion immediately following the histidine, compared to its non-oxidized counterpart, can be an indicator.

    • Use electron transfer dissociation (ETD) for fragmentation, as it is less sensitive to side-chain modifications and can help to correctly identify the site of oxidation.[2]

  • Mitigation Strategies:

    • Sample Preparation:

      • Minimize exposure of samples to air and light.

      • Use fresh, high-purity solvents.

      • Consider adding antioxidants, such as DTT, during sample preparation, but be aware of potential side reactions.

    • LC-MS/MS Analysis:

      • Optimize chromatographic conditions to separate oxidized and non-oxidized peptides. Oxidized peptides are often more hydrophilic and will elute earlier in reverse-phase chromatography.[11]

Experimental Protocol: Metal-Catalyzed Oxidation (MCO) for Generating Oxidized Peptide Standards

To confirm the identity of oxidized peptides, you can intentionally oxidize a standard peptide and compare its retention time and fragmentation pattern to your experimental sample.

  • Prepare a solution of your synthetic peptide at a concentration of 250 µM.

  • Add CuSO4 to a final concentration of 250 µM.

  • Add ascorbate to a final concentration of 10 mM.

  • Add H2O2 to a final concentration of 2 mM.

  • Buffer the reaction with 50 mM Tris-HCl/Tris to a pH of 7.4.

  • Initiate the reaction by adding the ascorbate and/or H2O2.

  • Incubate at room temperature for 30 minutes.

  • Stop the reaction by adding 1% (by volume) glacial acetic acid.[2]

  • Analyze the reaction mixture by LC-MS/MS.

Issue 2: My quantitative data is inaccurate, and I suspect incomplete labeling.

Incomplete incorporation of the 15N3 label will result in both labeled ("heavy") and unlabeled ("light") versions of your peptide, leading to errors in quantification.

Troubleshooting Steps:

  • Assess Labeling Efficiency:

    • Examine the mass spectrum of a known histidine-containing peptide from your sample. Look for the presence of an isotopic cluster corresponding to the unlabeled peptide in addition to the fully labeled peptide.

    • Calculate the percentage of incorporation by comparing the peak areas of the light and heavy isotopic envelopes.[7]

  • Improving Labeling Efficiency:

    • Cell Culture: Ensure at least 5-6 cell doublings in the 15N-labeled medium to achieve near-complete incorporation.[12]

    • Media Composition: Use high-quality this compound and ensure the cell culture medium is devoid of any unlabeled histidine. Use dialyzed fetal bovine serum to minimize contamination with light amino acids.[13]

    • Protocol: Follow established protocols for metabolic labeling carefully.[14]

Experimental Protocol: Mass Spectrometric Analysis of Labeling Efficiency

  • Digest your protein sample with trypsin.

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Identify a known, high-intensity peptide that contains a single histidine residue.

  • Extract the ion chromatograms for both the theoretical m/z of the unlabeled peptide and the 15N3-labeled peptide.

  • Calculate the labeling efficiency using the following formula: % Labeling = (Area_heavy / (Area_heavy + Area_light)) * 100

Issue 3: I am observing a mass shift of approximately +1 Da.

A mass shift of +0.984 Da is characteristic of deamidation, where an amide group is converted to a carboxylic acid.[4] While less common for histidine itself, it can occur on asparagine or glutamine residues within the same peptide. It is also important to distinguish this from the selection of the +1 isotope peak during data processing.[15]

Troubleshooting Steps:

  • Confirm Deamidation:

    • High-resolution mass spectrometry is crucial to differentiate the 0.984 Da mass shift of deamidation from the 1.003 Da difference of the 13C isotope.[4][6]

    • Deamidated peptides often elute slightly earlier than their non-deamidated counterparts in reverse-phase chromatography.[4]

    • MS/MS analysis can pinpoint the location of the deamidation to a specific asparagine or glutamine residue.

  • Mitigation and Detection:

    • Sample Preparation: Avoid high pH and prolonged heating during sample preparation, as these conditions can induce deamidation.[4][6]

    • 18O Labeling: To differentiate between in-vivo deamidation and artifactual deamidation during sample preparation, enzymatic digestion can be performed in H2(18)O. Artifactual deamidation will incorporate an 18O atom, resulting in a distinct mass shift.[5][16]

Data Presentation

Table 1: Metabolic Scrambling of 15N-Labeled Amino Acids in HEK293 Cells

Minimal ScramblingInterconversionSignificant Scrambling
Histidine (H) Glycine (G)Alanine (A)
Cysteine (C)Serine (S)Aspartic Acid (D)
Phenylalanine (F)Glutamic Acid (E)
Lysine (K)Isoleucine (I)
Methionine (M)Leucine (L)
Asparagine (N)Valine (V)
Arginine (R)
Threonine (T)
Tryptophan (W)
Tyrosine (Y)
Data adapted from a study on selective isotope labeling in HEK293 cells.[9]

Visualizations

experimental_workflow Workflow for Identifying and Mitigating Artifacts cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions & Mitigation cell_culture Cell Culture with This compound protein_extraction Protein Extraction cell_culture->protein_extraction digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->digestion lcms LC-MS/MS Analysis digestion->lcms database_search Database Search lcms->database_search oxidation Oxidation (+16 Da) database_search->oxidation Unexpected Mass Shift deamidation Deamidation (+0.984 Da) database_search->deamidation Unexpected Mass Shift incomplete_labeling Incomplete Labeling database_search->incomplete_labeling Quantification Errors scrambling Metabolic Scrambling database_search->scrambling Quantification Errors optimize_prep Optimize Sample Prep (Antioxidants, pH) oxidation->optimize_prep use_etd Use ETD Fragmentation oxidation->use_etd deamidation->optimize_prep o18_labeling 18O Labeling deamidation->o18_labeling optimize_culture Optimize Cell Culture (>5 doublings) incomplete_labeling->optimize_culture scrambling_check Verify in Cell Line scrambling->scrambling_check scrambling->scrambling_check

Caption: Troubleshooting workflow for common artifacts in mass spectrometry of this compound labeled peptides.

artifact_decision_tree Decision Tree for Artifact Identification cluster_mass_shift Mass Shift Observed? cluster_quant_error Quantification Issue? start Problematic MS Data mass_shift_check Mass Shift? start->mass_shift_check quant_error_check Quantification Error? start->quant_error_check mass_shift_check->quant_error_check No plus_16 +16 Da mass_shift_check->plus_16 mass_shift_check->plus_16 Yes plus_1 ~+1 Da mass_shift_check->plus_1 light_and_heavy Both Light & Heavy Peptides Present? quant_error_check->light_and_heavy quant_error_check->light_and_heavy Yes other_issue Other Quantification Issue quant_error_check->other_issue quant_error_check->other_issue No oxidation_confirmed Likely Histidine Oxidation plus_16->oxidation_confirmed deamidation_or_isotope Deamidation or +1 Isotope Peak? plus_1->deamidation_or_isotope deamidation_confirmed Deamidation deamidation_or_isotope->deamidation_confirmed deamidation_or_isotope->deamidation_confirmed High-Res MS confirms 0.984 Da isotope_error Incorrect Isotope Peak deamidation_or_isotope->isotope_error deamidation_or_isotope->isotope_error High-Res MS confirms 1.003 Da incomplete_labeling Incomplete Labeling light_and_heavy->incomplete_labeling light_and_heavy->incomplete_labeling Predominantly Unlabeled Target Amino Acid scrambling_suspected Metabolic Scrambling light_and_heavy->scrambling_suspected light_and_heavy->scrambling_suspected Label on Non-Target Amino Acids

References

Technical Support Center: Enhancing Resolution in 15N-Edited NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR spectroscopy. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of their 15N-edited NMR spectra.

Troubleshooting Guide & FAQs

This section addresses common issues related to spectral resolution in a practical question-and-answer format.

Q1: My peaks in the ¹⁵N HSQC spectrum are broad and overlapping. What are the most common causes and initial troubleshooting steps?

A1: Broad and overlapping peaks are a common issue that can stem from several sources. Systematically checking these factors is the key to identifying and solving the problem.

Initial Troubleshooting Workflow:

  • Sample Preparation and Conditions: This is the most critical and often overlooked area.

    • Concentration: Ensure your protein concentration is optimal. While higher concentrations increase signal, they can also lead to aggregation, which significantly broadens lines. A typical starting point for proteins is 0.3-0.5 mM.[1]

    • Aggregation: Check for aggregation using techniques like Dynamic Light Scattering (DLS) or by running a diffusion-ordered spectroscopy (DOSY) NMR experiment. If aggregation is present, try optimizing the buffer (pH, ionic strength), temperature, or protein concentration.

    • Stability: The protein must be stable for the duration of the experiment (often days).[1] Degradation or precipitation will lead to poor spectral quality.

    • Buffer Components: Avoid buffer components with broad signals that might obscure your protein signals. Paramagnetic impurities (e.g., trace metals) in the buffer can also cause significant line broadening. Consider adding a chelating agent like EDTA if metal contamination is suspected.

  • Spectrometer Hardware and Setup:

    • Shimming: Poor magnetic field homogeneity is a primary cause of broad lines. Ensure the spectrometer is well-shimmed on your sample.

    • Tuning and Matching: The probe must be properly tuned and matched for all relevant nuclei (¹H, ¹⁵N, ¹³C) to ensure efficient pulse delivery and signal detection.

  • Acquisition Parameters:

    • Acquisition Time (AQ): The digital resolution of your spectrum is directly determined by the acquisition time (Resolution = 1/AQ).[2] Longer acquisition times yield higher resolution. Check that your acquisition time is sufficient to allow the FID to decay properly.

If these initial checks do not resolve the issue, you may need to implement more advanced acquisition or processing techniques, which are detailed in the following questions.

Caption: Initial troubleshooting workflow for broad NMR peaks.
Q2: I have a high molecular weight protein (>30 kDa), and even after optimizing basic parameters, my resolution is poor. What should I do?

A2: For large proteins, rapid transverse (T₂) relaxation is the primary cause of line broadening. The most effective technique to counteract this is Transverse Relaxation-Optimized Spectroscopy (TROSY) .

The TROSY experiment selects for the slowest-relaxing component of the amide proton-nitrogen multiplet, resulting in significantly sharper lines and improved sensitivity for large molecules.[3][4] This effect is more pronounced at higher magnetic field strengths (≥ 700 MHz).[5]

Key Considerations for TROSY:

  • Molecular Weight: TROSY is generally beneficial for proteins >25-30 kDa.[4]

  • Deuteration: While not strictly mandatory, combining TROSY with protein deuteration (²H labeling) further reduces dipolar relaxation pathways, leading to even greater improvements in resolution and sensitivity.[4][6]

  • Pulse Sequence: Use a TROSY-based pulse sequence (e.g., trosyetf3gpsi on Bruker systems) instead of a standard HSQC sequence.[4]

Q3: How can I increase the resolution in the indirect dimension (¹⁵N) without dramatically increasing the experiment time?

A3: The best method for this is Non-Uniform Sampling (NUS) . NUS is an acquisition technique where only a fraction of the data points in the indirect dimension(s) are collected, saving significant acquisition time.[7] This saved time can then be reinvested to acquire a spectrum with a much longer evolution time, thereby increasing digital resolution.

How NUS Works: Instead of acquiring every increment in the indirect dimension (t₁), NUS acquires a sparse, semi-random subset of these points.[8] A reconstruction algorithm is then used during processing to calculate the missing data points, generating a full spectrum with higher resolution than would have been possible in the same amount of time using conventional (uniform) sampling.[7]

Benefits of NUS:

  • Higher Resolution: For the same experiment time, NUS can dramatically enhance resolution.[9][10] Resolution can be increased by a factor of 32 or more with no loss in sensitivity.[11]

  • Time Savings: Alternatively, NUS can provide a spectrum with comparable resolution to a conventional experiment in a fraction of the time (e.g., 2-4 times faster).[8]

G cluster_0 Uniform Sampling (Conventional) cluster_1 Non-Uniform Sampling (NUS) a1 t₁=1 a2 t₁=2 a3 t₁=3 a4 t₁=4 a5 t₁=5 a6 ... label_a Result: Lower Resolution (Limited by Experiment Time) b1 t₁=1 b2 t₁=2 b3 t₁=3 b4 t₁=4 b5 t₁=5 b6 ... label_b Result: Higher Resolution (Same Experiment Time) start Goal: Improve Resolution in Fixed Time

Caption: Comparison of Uniform vs. Non-Uniform Sampling (NUS) strategies.
Q4: Can I improve resolution during data processing? What is apodization?

A4: Yes, resolution can be enhanced during data processing by applying mathematical functions, known as apodization or window functions , to the Free Induction Decay (FID) before Fourier transformation.

However, there is a critical trade-off: functions that enhance resolution do so at the expense of the signal-to-noise ratio (S/N).[12] Conversely, functions that improve S/N will broaden the lines, reducing resolution.

Common Apodization Functions:

  • For S/N Enhancement (Line Broadening): An exponential multiplication (EM in NMRPipe) with a positive line broadening (LB) value is used. This is common for ¹³C spectra or noisy 2D spectra.

  • For Resolution Enhancement (Line Narrowing): A negative exponential or a Lorentz-to-Gauss transformation (GM in NMRPipe) can be used. These functions amplify the later parts of the FID where higher resolution information is encoded, but this also amplifies noise. This should only be used on data with a very good initial S/N.

G center Apodization Choice res Higher Resolution center->res Apply Lorentz-to-Gauss (GM) sn Higher S/N center->sn Apply Exponential (EM) res_down Lower S/N res->res_down sn_down Lower Resolution sn->sn_down

Caption: The trade-off between resolution and sensitivity in apodization.
Q5: What other advanced techniques can improve resolution?

A5: Besides TROSY and NUS, several other powerful techniques exist:

  • Pure Shift NMR: These experiments use special pulse sequence elements to "decouple" protons from each other, collapsing multiplets into single sharp peaks.[13][14] This can dramatically simplify crowded spectra and improve both resolution and sensitivity.[15] Real-time pure shift HSQC experiments are particularly effective.[16]

  • Projection-Reconstruction: This is a method to speed up the acquisition of 3D and 4D NMR spectra. By acquiring a small number of 2D "projections" of the higher-dimensional spectrum, the full spectrum can be reconstructed, allowing for high resolution in a feasible amount of time.

  • Paramagnetic Relaxation Enhancement (PRE): While primarily used for obtaining long-range distance information, adding a paramagnetic agent (like a spin label attached to a cysteine residue) can significantly shorten T₁ relaxation times.[17][18] This allows for a much shorter recycle delay between scans, enabling more scans to be acquired in the same amount of time for improved S/N, which can then be traded for resolution by increasing acquisition time.

Data Summary: Comparison of Resolution Enhancement Techniques

TechniquePrimary MechanismResolution GainS/N ChangeExperiment TimeBest For
Longer Acquisition Time Increased digital samplingHighDecrease (per unit time)IncreasedAll cases with sufficient S/N and sample stability
Apodization (e.g., GM) Data processing (FID weighting)ModerateSignificant DecreaseNoneDatasets with very high initial S/N
TROSY Reduces transverse relaxationHighSignificant IncreaseSameHigh MW proteins (>25 kDa) at high fields
Non-Uniform Sampling (NUS) Sparse sampling of indirect dimensionVery High (e.g., >30x)[11]Maintained or slight decreaseSame (for resolution gain) or Reduced (for time saving)Increasing resolution in indirect dimensions (2D, 3D, 4D)
Pure Shift NMR J-coupling suppressionHighIncrease (due to multiplet collapse)SameCrowded spectra with significant multiplet overlap

Key Experimental Protocols

Protocol 1: Setting up a Resolution-Enhanced 2D ¹⁵N-HSQC with Non-Uniform Sampling (NUS)

This protocol assumes a Bruker spectrometer with TopSpin software.

  • Start with a Standard HSQC: Load a standard, well-optimized 2D ¹⁵N-HSQC parameter set (e.g., hsqcetf3gpsi).

  • Optimize Conventional Parameters:

    • Set your spectral widths (SWH) and offsets (O1P, O2P) appropriately for your sample.

    • Set the number of scans (NS) to achieve adequate S/N.

    • Determine the desired final resolution in the indirect (F1) dimension. For example, if you want 10 Hz resolution, you need a maximum t₁ acquisition time of 100 ms. Calculate the number of complex points (TD1) that would be required for this in a conventional experiment. This might be a very large number (e.g., 1024, 2048). Set TD1 to this high value.

  • Enable NUS:

    • In the AcquPars tab, find the parameter FnTYPE. Change it from traditional to non-uniform_sampling.[9]

    • Navigate to the NUS parameter section.

  • Set NUS Sampling Amount:

    • Set the NusAMOUNT[%] parameter. This is the percentage of points you will actually acquire. A value of 25-50% is a good starting point.[9] For very high-resolution experiments, this might be as low as 10%.

    • The NusPOINTS parameter will update automatically, showing the actual number of t₁ increments that will be measured.

    • Ensure the sampling schedule (NUSLIST) is set to be generated automatically.

  • Acquire Data: Start the acquisition (zg). The experiment time will now be significantly shorter than the conventional experiment you set up in step 2, but it will yield the high resolution associated with that long acquisition time.

  • Process NUS Data:

    • In the ProcPars tab, navigate to the NUS section.

    • Set the reconstruction method MDD_mod to cs (Compressed Sensing) or mdd.

    • Process the spectrum as usual (xfb). The software will first reconstruct the missing data points and then perform the Fourier transform.

Protocol 2: Applying a Resolution-Enhancing Apodization Function

This protocol assumes data processing with NMRPipe.

  • Open the Processing Script: Open your 2D processing script (e.g., ft2.com) in a text editor.

  • Identify the Window Function: Locate the line that applies the window function for the dimension you want to enhance. It will typically be | nmrPipe -fn SP ... (Sine Bell) or | nmrPipe -fn EM ... (Exponential).

  • Apply Lorentz-to-Gauss (GM) Function:

    • Replace the existing window function line with the GM function.

    • The command is: | nmrPipe -fn GM -g1 lb_hz -g2 gb_hz -c 1.0

    • -g1 (lb_hz): This is the Lorentzian line sharpening parameter in Hz. Start with a value roughly equal to the negative of your line width (e.g., -5 Hz).

    • -g2 (gb_hz): This is the Gaussian broadening parameter. It should be larger than g1 to suppress the noise amplified by the sharpening. A good starting point is 1.5 to 2 times the absolute value of g1 (e.g., 10 Hz).

    • -c: This parameter adjusts the first point of the FID.

  • Process and Evaluate: Save the script and run it. View the resulting spectrum in nmrDraw. You will likely need to experiment with the -g1 and -g2 values to find the optimal balance between resolution enhancement and S/N degradation for your specific dataset.

Protocol 3: Basic Sample Preparation for Paramagnetic Relaxation Enhancement (PRE)

This protocol outlines the general steps for attaching a nitroxide spin label (e.g., MTSL) to a single cysteine residue.

  • Protein Preparation:

    • Generate a mutant of your protein that has a single, surface-exposed cysteine residue at a desired location. Ensure the wild-type protein has no surface-exposed cysteines (mutate them to serine or alanine if necessary).

    • Express and purify the ¹⁵N-labeled single-cysteine mutant protein.

  • Spin Labeling Reaction:

    • Before labeling, the protein must be in a reducing environment to ensure the cysteine thiol is free. Dialyze the protein against a buffer containing a reducing agent (e.g., DTT or TCEP), then remove the reducing agent by dialysis or with a desalting column.

    • Add the spin-labeling reagent (e.g., MTSL) in a 10-20 fold molar excess to the protein.[19]

    • Incubate the reaction overnight at 4°C or for a few hours at room temperature, protected from light.[19]

  • Purification:

    • It is crucial to remove all unreacted, free spin label, as it will cause non-specific broadening.[19]

    • Pass the reaction mixture over a desalting column or use dialysis to separate the labeled protein from the free spin label.

  • Sample Preparation for NMR:

    • Prepare two identical NMR samples:

      • Paramagnetic Sample: The spin-labeled protein.

      • Diamagnetic Sample: The spin-labeled protein with a reducing agent (e.g., ascorbic acid) added in excess to quench the radical, making it diamagnetically "invisible".[19]

  • Data Acquisition: Acquire identical ¹⁵N-HSQC spectra on both the paramagnetic and diamagnetic samples. The difference in peak intensity and/or line width between the two spectra is the PRE effect, which can be used to calculate distances or, in this context, simply to accelerate relaxation for faster acquisition.

References

Technical Support Center: Optimizing Purification of L-Histidine-¹⁵N₃ Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of L-Histidine-¹⁵N₃ tagged proteins.

Frequently Asked Questions (FAQs)

Q1: Does the ¹⁵N₃ labeling of the histidine tag affect its binding affinity to IMAC resins?

Currently, there is no direct evidence to suggest that the isotopic labeling of histidine with ¹⁵N significantly alters its binding affinity to Immobilized Metal Affinity Chromatography (IMAC) resins like Nickel-NTA or Cobalt-NTA. The chemical properties of the imidazole ring in histidine, which are responsible for coordinating with the metal ions, are largely unaffected by the change in isotopic composition from ¹⁴N to ¹⁵N. Therefore, standard IMAC protocols for unlabeled His-tagged proteins are generally applicable to their ¹⁵N-labeled counterparts.

Q2: What is the primary advantage of using an L-Histidine-¹⁵N₃ tag?

The primary advantage of incorporating L-Histidine-¹⁵N₃ is for downstream applications that utilize Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. The ¹⁵N isotope is NMR-active, and its incorporation allows for the study of protein structure, dynamics, and interactions. In mass spectrometry, the known mass shift introduced by the ¹⁵N labels aids in the identification and quantification of the tagged protein.

Q3: Which IMAC resin is better for purifying ¹⁵N-His-tagged proteins: Nickel-NTA or Cobalt-NTA?

The choice between Nickel-NTA (Ni-NTA) and Cobalt-NTA (Co-NTA) resins depends on the specific requirements of your experiment.[1][2][3]

  • Ni-NTA resins generally have a higher binding capacity, making them a good choice when maximizing protein yield is the primary goal.[2]

  • Co-NTA resins typically offer higher purity due to their higher specificity for the His-tag, resulting in less non-specific binding of contaminating proteins.[1][3] This can be particularly advantageous when a high degree of purity is required for downstream applications like NMR or crystallography.

Q4: What are the key considerations for buffer composition when purifying ¹⁵N-His-tagged proteins?

Optimal buffer conditions are crucial for successful purification. Key components to consider include:

  • pH: Maintain a pH between 7.5 and 8.0 for lysis, binding, and wash buffers to ensure the histidine side chains are deprotonated and can effectively bind to the IMAC resin.[4]

  • Salt Concentration: High salt concentrations (300-500 mM NaCl) are typically used to minimize non-specific electrostatic interactions between proteins and the resin.[4]

  • Imidazole: Low concentrations of imidazole (10-40 mM) in the binding and wash buffers can help reduce the binding of host cell proteins that have exposed histidine residues, thereby increasing the purity of the target protein.[4][5]

  • Additives: The inclusion of protease inhibitors is highly recommended to prevent degradation of the target protein.[6] Reducing agents and chelating agents like EDTA should be avoided as they can strip the metal ions from the resin.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of L-Histidine-¹⁵N₃ tagged proteins.

Problem Possible Cause Recommended Solution Citation
Low or No Yield of ¹⁵N-Labeled Protein Inefficient ¹⁵N Labeling: Incomplete incorporation of ¹⁵N during protein expression.Verify labeling efficiency by mass spectrometry. Optimize the composition of the minimal media and the duration of cell growth in the labeled media.[8]
Hidden His-Tag: The ¹⁵N-His-tag is buried within the folded protein structure and is inaccessible to the resin.Perform a trial purification under denaturing conditions (e.g., using 6M Guanidinium-HCl or 8M urea). If successful, consider purifying under denaturing conditions and subsequently refolding the protein. Alternatively, redesign the construct to include a flexible linker between the protein and the His-tag.[6][9]
Protein Degradation: Proteases in the cell lysate are degrading the target protein or cleaving the His-tag.Work quickly and maintain low temperatures (4°C) throughout the purification process. Add a protease inhibitor cocktail to the lysis buffer.[6]
Low Expression Level: The target protein is expressed at very low levels.Optimize expression conditions (e.g., induction time, temperature, IPTG concentration). Consider using a batch purification method to handle larger lysate volumes.[7]
Contamination with Host Proteins (Non-Specific Binding) Insufficient Washing: Host proteins with weak affinity for the resin are not adequately removed.Increase the number of wash steps (e.g., 2-3 times).[10]
Suboptimal Imidazole Concentration in Wash Buffer: The imidazole concentration is too low to effectively remove non-specifically bound proteins.Increase the imidazole concentration in the wash buffer incrementally (e.g., from 20 mM up to 50 mM). Perform a gradient wash to find the optimal concentration.[4][10]
Hydrophobic or Ionic Interactions: Non-specific binding is occurring due to interactions other than the His-tag.Increase the salt concentration in the wash buffer (up to 500 mM NaCl). Consider adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween 20) or glycerol (up to 20%) to the wash buffer.
Protein Elutes During Washing Steps Wash Conditions are Too Stringent: The imidazole concentration in the wash buffer is too high, causing premature elution of the target protein.Decrease the imidazole concentration in the wash buffer.[11]
Weak Binding of His-Tag: The His-tag has a low affinity for the resin.Ensure the pH of the buffers is optimal (7.5-8.0). Consider using a resin with a higher affinity ligand (e.g., Ni-NTA).[4]
Protein Does Not Elute or Elutes Poorly Elution Conditions are Too Mild: The imidazole concentration in the elution buffer is not high enough to displace the tightly bound protein.Increase the imidazole concentration in the elution buffer (e.g., up to 500 mM). Use a larger volume of elution buffer and increase the incubation time.
Protein Precipitation on the Column: The high concentration of the eluted protein leads to aggregation and precipitation.Elute with a linear imidazole gradient instead of a single step to reduce the protein concentration in the elution fractions. Decrease the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Expression and ¹⁵N Labeling of His-Tagged Protein in E. coli

This protocol is adapted from a method for producing ¹⁵N-labeled DNA repair proteins.[8]

  • Prepare Minimal Media: Prepare M9 minimal media containing ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For a 1-liter culture, the typical composition is:

    • 6 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 0.5 g NaCl

    • 1 g ¹⁵NH₄Cl

    • 2 ml 1 M MgSO₄

    • 10 ml 20% Glucose

    • 0.1 ml 1 M CaCl₂

    • Appropriate antibiotic

  • Inoculation and Growth:

    • Inoculate a small volume (5-10 ml) of LB media with a single colony of E. coli transformed with the expression plasmid and grow overnight at 37°C.

    • The next day, inoculate 1 liter of the ¹⁵N-labeled minimal media with the overnight culture.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.[8]

  • Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 100 µM to 1 mM (optimize for your specific protein).

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to improve protein solubility.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of ¹⁵N-His-Tagged Protein using IMAC
  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration:

    • Equilibrate the IMAC column (e.g., Ni-NTA or Co-NTA) with 5-10 column volumes of lysis/binding buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. For low-expressing proteins, batch binding by incubating the lysate with the resin for 1-2 hours at 4°C may improve binding efficiency.[7]

  • Washing:

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Monitor the A₂₈₀ of the flow-through until it returns to baseline.

  • Elution:

    • Elute the bound protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and monitor the A₂₈₀ to identify the protein peak.

  • Post-Purification:

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Pool the fractions containing the pure protein.

    • If necessary, remove the imidazole and exchange the buffer for a storage buffer using dialysis or a desalting column.

    • Verify the incorporation of ¹⁵N using mass spectrometry.

Visualizations

experimental_workflow cluster_expression Protein Expression and Labeling cluster_purification IMAC Purification inoculation Inoculation in ¹⁵N Minimal Media growth Cell Growth (OD₆₀₀ 0.5-0.6) inoculation->growth induction IPTG Induction growth->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis binding Binding to IMAC Resin lysis->binding washing Washing binding->washing elution Elution washing->elution analysis analysis elution->analysis SDS-PAGE & Mass Spec troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No denaturing Try Denaturing Conditions check_yield->denaturing Yes optimize_wash Optimize Wash (Imidazole, Salt) check_purity->optimize_wash Yes success Successful Purification check_purity->success No optimize_expression Optimize Expression & Labeling denaturing->optimize_expression protease_inhibitors Add Protease Inhibitors optimize_wash->protease_inhibitors optimize_expression->start protease_inhibitors->start

References

Validation & Comparative

A Researcher's Guide: Comparing L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆ for Protein NMR

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is a cornerstone technique for elucidating structure, dynamics, and interactions. For researchers focusing on the multifaceted roles of histidine residues—critical players in catalysis, metal coordination, and proton transfer—the choice between L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆ labeling is a pivotal decision that dictates the scope and nature of the achievable experimental insights. This guide provides an objective comparison of these two isotopic labeling strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their protein NMR studies.

At a Glance: Key Differences and Applications

The fundamental distinction between L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆ lies in the specific nuclei that are isotopically enriched. L-Histidine-¹⁵N₃ incorporates the NMR-active ¹⁵N isotope at the three nitrogen positions of the histidine side chain's imidazole ring and the backbone amide nitrogen. In contrast, L-Histidine-¹³C₆ enriches all six carbon atoms of the histidine residue with the ¹³C isotope. This seemingly simple difference has profound implications for the types of NMR experiments that can be performed and the information that can be gleaned.

L-Histidine-¹⁵N₃ is the preferred choice for:

  • Probing Protonation States and Tautomers: The chemical shifts of the imidazole nitrogens (Nδ1 and Nε2) are exquisitely sensitive to their protonation state.[][2][3] This allows for the unambiguous determination of whether a histidine residue is in its neutral (Nδ1-H or Nε2-H tautomer) or positively charged state.

  • Studying Hydrogen Bonding: The involvement of histidine's side-chain nitrogens in hydrogen bonds can be directly monitored through changes in their ¹⁵N chemical shifts and by measuring scalar couplings to hydrogen-bond donors.[4]

  • Analyzing Side-Chain Dynamics: ¹⁵N relaxation experiments, such as T₁, T₂, and heteronuclear NOE measurements, provide detailed information on the pico- to nanosecond timescale motions of the histidine imidazole ring.[4][5][6] However, chemical exchange phenomena can sometimes complicate the analysis of His side-chain mobility using conventional ¹⁵N relaxation methods.[4]

L-Histidine-¹³C₆ excels in:

  • Characterizing Histidine Tautomers: The ¹³Cδ2 chemical shift is a robust indicator for distinguishing between the Nδ1-H and Nε2-H tautomers of a neutral histidine.[7]

  • Investigating Enzyme Mechanisms: Monitoring ¹³C chemical shift perturbations of histidine residues in enzyme active sites upon substrate or inhibitor binding can provide critical insights into catalytic mechanisms.

  • Studying Dynamics through Relaxation Dispersion: ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are powerful tools for characterizing micro- to millisecond timescale conformational exchange processes involving histidine side chains, such as fluctuations in protonation states.[8]

  • Overcoming Spectral Overlap in Large Proteins: For larger proteins where ¹H-¹⁵N HSQC spectra may suffer from congestion, ¹³C-detected experiments can offer superior resolution due to the larger chemical shift dispersion of ¹³C nuclei.[9][10][11][12]

Quantitative Comparison of Performance

To facilitate a direct comparison, the following table summarizes key quantitative parameters for protein NMR experiments utilizing either L-Histidine-¹⁵N₃ or L-Histidine-¹³C₆.

ParameterL-Histidine-¹⁵N₃ LabelingL-Histidine-¹³C₆ LabelingKey Considerations
Primary Nucleus Probed ¹⁵N¹³CDictates the type of structural and dynamic information obtained.
Typical Experiment ¹H-¹⁵N HSQC¹H-¹³C HSQCBoth are 2D correlation experiments fundamental to protein NMR.[3]
Sensitivity Generally lower than ¹H-¹³C HSQC due to the lower gyromagnetic ratio of ¹⁵N. However, ¹⁵N-TROSY experiments can significantly enhance sensitivity for larger proteins.Generally higher than conventional ¹H-¹⁵N HSQC due to the higher gyromagnetic ratio of ¹³C relative to ¹⁵N.[13]Sensitivity is a critical factor, especially for low-concentration samples or large proteins.[14]
Chemical Shift Dispersion ¹⁵N chemical shifts have a narrower range compared to ¹³C.¹³C chemical shifts are more dispersed, which can lead to better spectral resolution, particularly in crowded spectral regions.[]Good dispersion is crucial for resolving individual residue signals.
Relaxation Properties ¹⁵N relaxation is primarily governed by dipole-dipole interactions with attached protons and chemical shift anisotropy (CSA).[6]¹³C relaxation is also influenced by dipole-dipole interactions and CSA.Understanding relaxation mechanisms is key for accurate dynamics studies.
Cost of Isotope Generally less expensive than ¹³C-labeled precursors.Generally more expensive than ¹⁵N-labeled precursors.A practical consideration for experimental design and budgeting.

Experimental Protocols

The following sections provide detailed methodologies for protein labeling and subsequent NMR data acquisition for both L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆.

Protein Expression and Labeling

Objective: To produce a recombinant protein with specifically labeled histidine residues for NMR analysis.

General Protocol for E. coli Expression:

  • Prepare Minimal Media: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.[6][15] For ¹³C labeling, use [U-¹³C₆]-glucose as the sole carbon source.[15][16] For specific labeling of histidine, a histidine auxotrophic E. coli strain is required, and the minimal media should be supplemented with a pre-determined concentration of either L-Histidine-¹⁵N₃ or L-Histidine-¹³C₆ and all other unlabeled amino acids.

  • Pre-culture: Inoculate a small volume of rich media (e.g., LB) with a single colony of E. coli transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C.

  • Main Culture: Inoculate the prepared minimal media with the overnight pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the cells for the optimal time and temperature for the specific protein's expression. Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

NMR Sample Preparation

Objective: To prepare a stable and concentrated protein sample suitable for NMR spectroscopy.

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have low ionic strength, especially for cryogenic probes.[9]

  • Concentration: Concentrate the protein to a final concentration of 0.3-1.0 mM.[9][14]

  • Add D₂O: Add deuterium oxide (D₂O) to a final concentration of 5-10% for the spectrometer's lock system.

  • Add Reference Standard: Add a chemical shift reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

NMR Data Acquisition

Objective: To acquire high-quality 2D heteronuclear correlation spectra.

¹H-¹⁵N HSQC for L-Histidine-¹⁵N₃ Labeled Protein:

  • Pulse Program: A standard gradient-enhanced sensitivity-enhanced ¹H-¹⁵N HSQC (e.g., hsqcetfpgp on Bruker spectrometers).[17]

  • Key Parameters:

    • ¹H Carrier Frequency: Centered on the water resonance (~4.7 ppm).

    • ¹⁵N Carrier Frequency: Centered in the amide region (~118 ppm).

    • ¹H Spectral Width: ~12-16 ppm.

    • ¹⁵N Spectral Width: ~30-40 ppm.

    • Number of Scans (ns): 8-16, depending on sample concentration.

    • Number of Increments in t₁ (ni): 128-256 complex points.

    • Recycle Delay (d1): 1.0-1.5 seconds.

¹H-¹³C HSQC for L-Histidine-¹³C₆ Labeled Protein:

  • Pulse Program: A standard gradient-enhanced sensitivity-enhanced ¹H-¹³C HSQC (e.g., hsqcetgpph on Bruker spectrometers).[11]

  • Key Parameters:

    • ¹H Carrier Frequency: Centered on the water resonance (~4.7 ppm).

    • ¹³C Carrier Frequency: Centered in the aliphatic or aromatic region, depending on the expected histidine shifts (~40 ppm for aliphatic, ~120 ppm for aromatic).

    • ¹H Spectral Width: ~12-16 ppm.

    • ¹³C Spectral Width: ~80-160 ppm to cover the full range of histidine carbon resonances.

    • Number of Scans (ns): 8-16, depending on sample concentration.

    • Number of Increments in t₁ (ni): 128-256 complex points.

    • Recycle Delay (d1): 1.0-1.5 seconds.

Visualizing the Workflow and Logic

To provide a clearer understanding of the experimental process and the decision-making involved, the following diagrams were generated using Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_labeling Isotopic Labeling Choice Expression Protein Expression (E. coli) Purification Protein Purification (Chromatography) Expression->Purification Harvest & Lyse SamplePrep NMR Sample Preparation (Buffer, Concentration) Purification->SamplePrep Buffer Exchange Acquisition Data Acquisition (e.g., HSQC) SamplePrep->Acquisition Load Sample Processing Data Processing (FT, Phasing) Acquisition->Processing Analysis Data Analysis Processing->Analysis N15_His L-Histidine-¹⁵N₃ N15_His->Expression C13_His L-Histidine-¹³C₆ C13_His->Expression

Fig. 1: General experimental workflow for protein NMR using isotopically labeled histidine.

LogicDiagram cluster_goal Research Goal cluster_choice Labeling Strategy cluster_info Information Obtained Goal Define Research Question N15_His L-Histidine-¹⁵N₃ Goal->N15_His Focus on N-centered properties C13_His L-Histidine-¹³C₆ Goal->C13_His Focus on C-centered properties or large systems N15_Info Protonation State Tautomerism (N) H-Bonding Side-Chain Dynamics (N) N15_His->N15_Info C13_Info Tautomerism (C) Enzyme Mechanism Conformational Exchange Large Protein Studies C13_His->C13_Info

Fig. 2: Decision logic for choosing between L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆.

Conclusion

The choice between L-Histidine-¹⁵N₃ and L-Histidine-¹³C₆ for protein NMR is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question at hand. For detailed studies of histidine protonation, tautomerism from the nitrogen perspective, and hydrogen bonding, ¹⁵N labeling is the method of choice. Conversely, when investigating tautomerism via carbon chemical shifts, probing enzyme mechanisms, analyzing slow dynamics, or tackling the challenges of large proteins, ¹³C labeling offers distinct advantages. By carefully considering the information presented in this guide, researchers can confidently select the optimal isotopic labeling strategy to unlock the secrets held within the dynamic and functionally critical histidine residues of their protein of interest.

References

Validating L-Histidine-15N3 Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of protein synthesis and turnover is critical. Stable isotope labeling with amino acids, followed by mass spectrometry, is a cornerstone technique in this field. This guide provides a comprehensive comparison of L-Histidine-15N3 with other common metabolic labeling reagents, offering supporting data and detailed experimental protocols to validate its incorporation rate.

Performance Comparison of Metabolic Labeling Tracers

The choice of an isotopic tracer for studying protein dynamics is crucial and depends on factors such as incorporation efficiency, potential for metabolic scrambling, and the specific biological question being addressed. This compound offers a specific way to track nitrogen metabolism and protein synthesis. Below is a comparison with two other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Deuterium Oxide (D₂O) labeling.

FeatureThis compound LabelingSILAC (e.g., 13C6,15N2-Lysine)Deuterium Oxide (D₂O) Labeling
Incorporation Efficiency High, but can be influenced by intracellular amino acid pools and protein turnover rates. Studies in HEK293 cells have shown that while some amino acids experience significant metabolic scrambling, Histidine's α-15N atom shows minimal scrambling.[1]Generally high and well-characterized, often exceeding 97% after a sufficient number of cell doublings.[2]Lower on a per-atom basis due to distribution across multiple non-essential amino acids and other biomolecules.[3]
Quantification Accuracy High, as the mass shift is distinct and directly related to the number of histidine residues. Uniformly 15N-labeled proteins can improve assay precision and accuracy.[4]Considered a gold standard for quantitative proteomics due to early-stage sample mixing, which minimizes experimental variability.[5]Can be more complex to analyze due to the variable number of incorporated deuterium atoms and overlapping isotopic envelopes, which can affect accuracy.[3]
Metabolic Scrambling Minimal scrambling of the α-15N atom in histidine has been observed in mammalian cells, making it a reliable tracer for protein synthesis.[1][6]Arginine to proline conversion can occur, which needs to be accounted for in data analysis.[7]Deuterium can be incorporated into various metabolic pathways, leading to broader and less specific labeling.
Cost The cost is dependent on the specific isotopically labeled histidine.Can be expensive, especially for in vivo studies in organisms.Generally more cost-effective than labeled amino acids.
Experimental Complexity Requires specific media formulation and careful validation of incorporation.Requires specialized cell culture media and may necessitate long adaptation periods for complete labeling.[2]Relatively simple to administer in cell culture or in vivo, but data analysis is more complex.

Experimental Protocols

Accurate validation of this compound incorporation is essential for reliable downstream quantitative proteomics. The following is a detailed protocol for this validation process.

Protocol: Validation of this compound Incorporation Rate

1. Cell Culture and Labeling:

  • Culture cells (e.g., HEK293) in a custom medium lacking natural histidine but supplemented with a known concentration of this compound.

  • Grow cells for a predetermined number of passages to allow for the incorporation of the labeled histidine into the proteome.

  • Harvest cells at various time points to monitor the rate of incorporation.

2. Protein Extraction and Digestion:

  • Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Perform in-solution or in-gel digestion of the protein extract using trypsin.

3. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap or TOF).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis to Determine Incorporation Rate:

  • Use specialized software to identify peptides and quantify the isotopic distribution for histidine-containing peptides.

  • Calculate the incorporation efficiency by comparing the experimental isotopic pattern to theoretical patterns at different enrichment levels.[8]

  • The incorporation rate can be determined by plotting the percentage of incorporation against time.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can aid in understanding the key steps involved in the validation process.

Validation_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Start Start with Unlabeled Cells Culture Culture in this compound supplemented medium Start->Culture Harvest Harvest Cells at Multiple Time Points Culture->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS PeptideID Peptide Identification LCMS->PeptideID IsotopeAnalysis Isotopic Pattern Analysis PeptideID->IsotopeAnalysis CalcIncorp Calculate Incorporation Rate IsotopeAnalysis->CalcIncorp

Figure 1. Experimental workflow for the validation of this compound incorporation rate.

Logical Framework for Tracer Selection

The decision to use a particular isotopic tracer should be based on a logical evaluation of the experimental goals and constraints.

Tracer_Selection cluster_Considerations Key Considerations cluster_Tracers Tracer Options Goal Define Experimental Goal (e.g., Protein Turnover, N-Metabolism) Cost Budget Constraints Goal->Cost Organism Model Organism (Cell Culture vs. In Vivo) Goal->Organism Accuracy Required Quantitative Accuracy Goal->Accuracy Scrambling Potential for Metabolic Scrambling Goal->Scrambling His15N3 This compound Cost->His15N3 SILAC SILAC Amino Acids Cost->SILAC D2O Deuterium Oxide Cost->D2O Organism->His15N3 Organism->SILAC Organism->D2O Accuracy->His15N3 Accuracy->SILAC Accuracy->D2O Scrambling->His15N3 Scrambling->SILAC Scrambling->D2O Decision Select Optimal Tracer His15N3->Decision SILAC->Decision D2O->Decision

Figure 2. Decision-making framework for selecting an appropriate isotopic tracer.

References

L-Histidine-15N3 vs. Unlabeled Histidine: A Guide to Quantitative Proteomics Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) stands out as a powerful technique for achieving high accuracy and reproducibility.[1][2] The choice of labeled amino acid is critical to the success of a SILAC experiment. While arginine and lysine are commonly used, L-histidine, an essential amino acid, presents a viable alternative. This guide provides a comprehensive comparison of using L-Histidine-15N3 for metabolic labeling against the traditional unlabeled (natural isotope abundance) approach in quantitative proteomics.

Principle of SILAC

SILAC is a metabolic labeling strategy where cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) form of an essential amino acid.[1][3] Over several cell divisions, the heavy amino acid is fully incorporated into the cellular proteome. Subsequently, protein lysates from cells grown in the "light" and "heavy" media are mixed, typically in a 1:1 ratio. This early-stage mixing minimizes quantitative errors arising from variations in sample preparation.[1] During mass spectrometry (MS) analysis, the chemically identical "light" and "heavy" peptides are detected as pairs with a specific mass difference, and the ratio of their signal intensities accurately reflects the relative abundance of the protein in the two samples.[3]

L-Histidine as a Labeling Amino Acid

Histidine is an essential amino acid for humans and many other species, meaning it cannot be synthesized de novo and must be obtained from the diet or culture medium.[4] This makes it a suitable candidate for SILAC, as its incorporation into proteins can be controlled by its presence in the cell culture medium.

One of the significant advantages of using histidine is its metabolic pathway. The primary catabolic pathway for histidine involves its conversion to urocanic acid and subsequently to glutamate.[4][5] This pathway does not typically lead to the conversion of histidine into other amino acids that are also incorporated into proteins, a phenomenon that can be a source of inaccuracy with other labeled amino acids like arginine, which can be converted to proline.[1]

Quantitative Performance: this compound vs. Unlabeled Histidine

Label-free quantitative proteomics relies on comparing the signal intensities or spectral counts of peptides from separate MS runs.[6] This approach is susceptible to variations in sample preparation, chromatographic separation, and instrument performance, which can lead to lower precision and accuracy compared to label-based methods.[7]

SILAC, by its design of mixing samples at an early stage, intrinsically controls for these variations.[1] Therefore, a SILAC experiment using this compound is expected to provide superior quantitative accuracy and precision compared to a label-free experiment quantifying unlabeled histidine-containing peptides.

Table 1: Theoretical Comparison of Quantitative Performance

ParameterThis compound (SILAC)Unlabeled Histidine (Label-Free)
Accuracy HighModerate to High
Precision (CV%) Low (<15-20%)Higher (can be >30%)
Linear Dynamic Range WideModerate
Sources of Error Incomplete labeling, potential for metabolic conversion (low for histidine)Sample preparation variability, instrument variability, ion suppression effects
Reproducibility HighModerate

Note: The values presented in this table are illustrative and based on the general performance of SILAC versus label-free methods. Actual performance may vary depending on the experimental setup, instrumentation, and data analysis workflow.

Experimental Protocols

Key Experiment: SILAC Labeling of Cultured Cells with this compound

This protocol outlines the general steps for performing a SILAC experiment using this compound.

Materials:

  • Cell line of interest (auxotrophic for histidine if possible, though not strictly necessary for essential amino acids)

  • SILAC-grade cell culture medium deficient in L-histidine

  • "Light" L-histidine (natural isotopic abundance)

  • "Heavy" this compound (>98% isotopic purity)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

  • Mass spectrometer (high-resolution Orbitrap or similar)

Methodology:

  • Cell Culture Adaptation:

    • Culture the cells for at least five passages in the SILAC medium supplemented with either "light" L-histidine or "heavy" this compound and dFBS. This ensures near-complete incorporation of the respective amino acid.

    • Monitor cell morphology and doubling time to ensure that the heavy isotope does not adversely affect cell health.

  • Experimental Treatment:

    • Once full incorporation is confirmed (typically >95%, assessed by a preliminary MS analysis), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle to the "light" labeled cells).

  • Cell Lysis and Protein Extraction:

    • Harvest the "light" and "heavy" labeled cells separately.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).

    • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

    • The software will calculate the heavy-to-light (H/L) ratios for each peptide, which are then aggregated to determine the relative abundance of the corresponding proteins.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Cell Lysis Cell Lysis Light Culture->Cell Lysis Unlabeled Histidine Heavy Culture Heavy Culture Heavy Culture->Cell Lysis This compound Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix Lysates (1:1) Mix Lysates (1:1) Protein Quantification->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Data Analysis->Protein Quantification

Caption: SILAC Experimental Workflow using this compound.

Histidine_Metabolism L-Histidine L-Histidine Protein Synthesis Protein Synthesis L-Histidine->Protein Synthesis Incorporation Histidase Histidase L-Histidine->Histidase Catabolism Urocanic Acid Urocanic Acid Histidase->Urocanic Acid Glutamate Glutamate Urocanic Acid->Glutamate Multi-step

Caption: Simplified Metabolic Fate of L-Histidine in Cells.

Conclusion

The use of this compound in a SILAC workflow offers a highly accurate and precise method for quantitative proteomics. By leveraging the principles of metabolic labeling and early-stage sample mixing, this approach effectively minimizes experimental variability that can compromise the accuracy of label-free methods. The favorable metabolic properties of histidine, with a low likelihood of conversion to other amino acids, further enhance its suitability for reliable quantitative studies. While direct comparative data is limited, the foundational principles of SILAC strongly support the superior performance of this compound labeling for researchers seeking high-fidelity quantitative proteomics data.

References

A Guide to Isotopic Labeling Alternatives for L-Histidine-15N3 in Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise isotopic labeling of amino acids is fundamental to elucidating protein structure, dynamics, and function. While L-Histidine-15N3 has been a staple for nitrogen-15 (¹⁵N) enrichment, a variety of alternative labeling strategies offer distinct advantages for specific applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate labeling method for your research needs.

Comparison of Isotopic Labeling Alternatives to this compound

The choice of an isotopic labeling strategy for histidine residues depends on the specific experimental goals. While traditional ¹⁵N labeling provides valuable information, particularly for backbone dynamics and protein-ligand interactions, alternative methods using carbon-13 (¹³C) and deuterium (²H) can offer enhanced resolution, site-specific information, and insights into side-chain dynamics. Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are indispensable for quantitative proteomics.

Labeling StrategyPrimary IsotopeKey AdvantagesKey DisadvantagesTypical Incorporation Efficiency
L-Histidine-¹⁵N₃ ¹⁵N- Simplest and most cost-effective method for uniform ¹⁵N labeling.[1] - Well-established protocols available.[2][3][4] - Good for tracking backbone amide signals in NMR.[1]- Can lead to spectral crowding in large proteins. - Provides limited information on side-chain dynamics.>95%
Site-Selective ¹³C Labeling (using ¹³C-ribose) ¹³C- Enables selective labeling of specific carbon positions in the histidine side chain.[2][5][6][7] - Reduces spectral complexity and resolves overlapping signals.[2][5] - Ideal for studying side-chain dynamics and proton-transfer processes.[2][5]- More expensive than uniform ¹⁵N labeling. - Incorporation efficiency can be lower and more variable.[2][5]37% (¹³C δ2 from 1-¹³C ribose), 75% (combined with 2-¹³C glucose)[2][5]
Deuterium (²H) Labeling ²H- Reduces proton density, leading to sharper NMR signals and improved spectral resolution, especially for large proteins.[8] - Can be used to probe protein dynamics and hydrogen bonding.[9]- Can alter protein structure and function in some cases.[10] - Requires adaptation of NMR pulse sequences. - Back-exchange of labile protons can be a concern.~70-90% for non-exchangeable protons.[8]
Metabolic Precursor Labeling (e.g., Imidazolepyruvate) ¹³C, ²H, ¹⁵N- Allows for highly selective labeling of histidine residues without scrambling to other amino acids.[11][12] - Can be used to introduce specific isotope patterns.[12]- Requires synthesis or commercial availability of the labeled precursor. - Labeling efficiency may depend on the specific precursor and expression system.High, with minimal scrambling.[11]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) ¹³C, ¹⁵N- Enables accurate relative quantification of proteins in different cell populations by mass spectrometry.[13][14] - Well-suited for studying changes in protein expression, post-translational modifications, and protein-protein interactions.[13]- Primarily applicable to cell culture-based experiments. - Requires multiple cell divisions for complete label incorporation.>97% incorporation is achievable.[13]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of a Target Protein in E. coli

This protocol describes the expression of a target protein in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

  • E. coli strain transformed with the expression plasmid for the target protein.

  • M9 minimal medium components (without NH₄Cl).

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • 1 M MgSO₄.

  • 1 M CaCl₂.

  • Appropriate antibiotic.

  • IPTG (for induction).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column (for His-tagged proteins).

  • Wash and elution buffers for Ni-NTA chromatography.

  • Dialysis buffer (e.g., 25 mM phosphate buffer pH 6.5, 50 mM NaCl).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing unlabeled NH₄Cl) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source with the pre-culture. Add glucose, trace elements, MgSO₄, CaCl₂, and the antibiotic.

  • Growth and Induction: Grow the main culture at 37°C with shaking. Monitor the OD₆₀₀. When it reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to incubate for another 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Dialysis and Concentration: Dialyze the purified protein against the final NMR buffer and concentrate to the desired concentration (typically 0.5-1 mM).

Protocol 2: SILAC-based Quantitative Phosphoproteomics of Histidine Phosphorylation

This protocol outlines a general workflow for a SILAC experiment to quantify changes in histidine phosphorylation upon a specific cellular stimulus.

Materials:

  • Cell line of interest.

  • SILAC-grade cell culture medium (e.g., DMEM) lacking L-arginine and L-lysine.

  • "Light" L-arginine (Arg-0) and L-lysine (Lys-0).

  • "Heavy" ¹³C₆,¹⁵N₄-L-arginine (Arg-10) and ¹³C₆,¹⁵N₂-L-lysine (Lys-8).

  • Dialyzed fetal bovine serum (FBS).

  • Stimulus for inducing histidine phosphorylation.

  • Cell lysis buffer with phosphatase and protease inhibitors.

  • Protein quantification assay (e.g., BCA).

  • Trypsin.

  • Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-NTA).

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling: Culture the cells for at least five passages in either "light" SILAC medium (containing Arg-0 and Lys-0) or "heavy" SILAC medium (containing Arg-10 and Lys-8) to ensure complete incorporation of the labeled amino acids.

  • Stimulation: Treat the "heavy" labeled cells with the stimulus of interest for the desired time. The "light" labeled cells serve as the unstimulated control.

  • Cell Lysis and Protein Mixing: Lyse the cells from both conditions separately. Quantify the protein concentration in each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with trypsin overnight.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the digested peptide mixture using a phosphopeptide enrichment kit according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" phosphopeptide pairs. Calculate the ratios to determine the change in phosphorylation at specific histidine sites upon stimulation.

Visualizing Cellular Processes

Histidine Phosphorylation Signaling Pathway

Histidine phosphorylation is a key event in two-component signaling systems, which are prevalent in bacteria and also found in eukaryotes. These pathways typically involve a sensor histidine kinase and a response regulator.

Histidine_Phosphorylation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator 3. Phosphotransfer ADP ADP Sensor_Kinase->ADP Phosphorylated_RR Phosphorylated Response Regulator Response_Regulator->Phosphorylated_RR ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation Phosphate P Cellular_Response Cellular Response Phosphorylated_RR->Cellular_Response 4. Activation Extracellular_Signal Extracellular Signal Extracellular_Signal->Sensor_Kinase 1. Signal Binding

Caption: A simplified diagram of a two-component histidine phosphorylation signaling pathway.

Experimental Workflow for SILAC-based Phosphoproteomics

The workflow for a typical SILAC experiment involves several key steps from cell culture to data analysis.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Cell_Lysis Cell Lysis Light_Culture->Cell_Lysis Heavy_Culture Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Heavy_Culture->Cell_Lysis Stimulus Stimulus Stimulus->Heavy_Culture Protein_Mixing Mix Equal Protein Amounts Cell_Lysis->Protein_Mixing Digestion Tryptic Digestion Protein_Mixing->Digestion Phospho_Enrichment Phosphopeptide Enrichment Digestion->Phospho_Enrichment LC_MSMS LC-MS/MS Analysis Phospho_Enrichment->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: A general experimental workflow for SILAC-based quantitative phosphoproteomics.

References

A Comparative Guide to 15N Labeling Strategies for Large Proteins in NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of large proteins by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical yet challenging endeavor. The sheer size of these macromolecules leads to spectral complexity and poor signal resolution. Isotopic labeling, particularly with 15N, is an indispensable tool to overcome these hurdles. This guide provides an objective comparison of different 15N labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The choice of a 15N labeling strategy is a crucial step in the pipeline of NMR studies on large proteins (>25 kDa). The primary goal is to simplify crowded spectra and enhance signal sensitivity, thereby enabling the extraction of meaningful structural and dynamic information. The most common strategies include uniform 15N labeling, selective amino acid 15N labeling, and segmental 15N labeling. Often, these methods are combined with deuteration to further improve spectral quality for very large proteins.

Comparison of 15N Labeling Strategies

The selection of a labeling strategy depends on several factors, including the size of the protein, the expression system, the specific biological question being addressed, and budgetary constraints. Below is a summary of the key characteristics of each approach.

StrategyPrincipleAdvantagesDisadvantagesTypical Labeling EfficiencyProtein Yield
Uniform 15N Labeling All nitrogen atoms in the protein are replaced with 15N by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source.Relatively straightforward and cost-effective for prokaryotic systems. Provides information on all residues.For large proteins, spectra can be highly crowded and difficult to interpret. Signal overlap is a major issue.>95% in E. coli[1][2]High in E. coli, can be lower in other systems.
Selective Amino Acid 15N Labeling Only specific types of amino acids are labeled with 15N by providing labeled amino acids in the growth medium.Drastically simplifies NMR spectra by reducing the number of signals.[3] Allows for the targeted study of specific residues or regions.Can be expensive due to the cost of labeled amino acids.[3] Potential for metabolic scrambling of the label to other amino acid types.[4][5]Variable, dependent on the amino acid and expression system. Can be optimized to minimize scrambling.[4][5]Generally good, but can be lower than uniform labeling depending on the expression system and media.[6]
Segmental 15N Labeling A specific segment of the protein is isotopically labeled while the rest remains unlabeled. This is typically achieved using protein ligation or trans-splicing methods.[7][8]Significantly reduces spectral complexity, allowing for the study of specific domains within a large protein.[9] Enables the study of very large proteins and protein complexes.Technically more challenging to implement than uniform or selective labeling. Requires careful selection of ligation/splicing sites.High for the targeted segment.Can be lower due to the multi-step nature of the process, including ligation and purification steps.[9]

The Role of Deuteration

For proteins larger than approximately 25 kDa, even with 15N labeling, NMR spectra can suffer from broad lines and poor signal-to-noise ratios due to rapid transverse relaxation.[10][11] Deuteration, the replacement of non-exchangeable protons with deuterium (2H), is a powerful strategy to overcome this limitation.[10][12] By reducing the number of protons, deuteration significantly slows down relaxation rates, leading to sharper NMR signals and improved spectral quality.[10][13] It is often used in conjunction with 15N labeling, particularly for very large proteins and protein complexes.[14][15][16]

Experimental Protocols

Uniform 15N Labeling in E. coli

This protocol is a widely used and cost-effective method for producing uniformly 15N-labeled proteins.[2]

Materials:

  • E. coli expression strain transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • 15NH4Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Glucose (or 13C-glucose for double labeling).

  • Appropriate antibiotics.

  • IPTG (or other appropriate inducer).

Procedure:

  • Prepare M9 minimal medium containing 1 g/L of 15NH4Cl as the sole nitrogen source.

  • Inoculate a small starter culture in unlabeled rich medium (e.g., LB) and grow to a high cell density.

  • Use the starter culture to inoculate the M9 minimal medium containing 15NH4Cl.

  • Grow the culture at the optimal temperature for your protein until the OD600 reaches 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow for the desired time (typically 4-16 hours).

  • Harvest the cells by centrifugation.

  • Purify the 15N-labeled protein using standard chromatography techniques.

Workflow for Uniform 15N Labeling:

UniformLabeling cluster_prep Preparation cluster_culture Cell Culture cluster_process Processing plasmid Expression Plasmid ecoli E. coli Strain plasmid->ecoli Transform starter Starter Culture (Unlabeled Medium) ecoli->starter Inoculate main_culture Main Culture (M9 + 15NH4Cl) starter->main_culture Inoculate induction Induce Expression (IPTG) main_culture->induction Grow to OD600 0.6-0.8 harvest Harvest Cells induction->harvest Grow purification Protein Purification harvest->purification nmr NMR Analysis purification->nmr

Workflow for uniform 15N protein labeling in E. coli.
Selective Amino Acid 15N Labeling

This method is particularly useful for simplifying spectra and for studying specific residues. The protocol below is a general guideline, and optimization is often required to minimize metabolic scrambling.[4][5]

Materials:

  • Expression host (e.g., E. coli, insect cells, or mammalian cells).

  • Growth medium appropriate for the expression host.

  • 15N-labeled amino acid(s) of interest.

  • Unlabeled amino acids.

Procedure:

  • Prepare the growth medium. For E. coli, a minimal medium is often used. For insect and mammalian cells, specialized media are required.[6][17][18]

  • Supplement the medium with the desired 15N-labeled amino acid(s) and a mixture of all other unlabeled amino acids. The concentration of the labeled amino acid and the timing of its addition can be optimized to maximize incorporation and minimize scrambling.[4]

  • Inoculate the culture and grow to the appropriate cell density.

  • Induce protein expression.

  • Harvest the cells or supernatant and purify the selectively labeled protein.

  • Assess the labeling efficiency and scrambling using mass spectrometry.[4][19][20]

Logical Flow for Selective Labeling Optimization:

SelectiveLabeling start Start: Define Target Residues media_prep Prepare Growth Medium start->media_prep add_aa Add Labeled & Unlabeled Amino Acids media_prep->add_aa expression Inoculate, Grow & Induce add_aa->expression purification Purify Protein expression->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis eval Labeling Efficient & Specific? ms_analysis->eval optimize Optimize Conditions (e.g., [AA], timing) eval->optimize No nmr Proceed to NMR Analysis eval->nmr Yes optimize->media_prep end End nmr->end SegmentalLabeling cluster_expression Fragment Expression cluster_purification Fragment Purification exp_n Express N-terminal Fragment (15N-labeled medium) pur_n Purify N-Fragment (e.g., Chitin resin) exp_n->pur_n exp_c Express C-terminal Fragment (Unlabeled medium) pur_c Purify C-Fragment (e.g., Ni-NTA) exp_c->pur_c ligation Intein-Mediated Ligation pur_n->ligation pur_c->ligation final_purification Purify Full-Length Protein ligation->final_purification analysis NMR and MS Analysis final_purification->analysis

References

Unveiling Molecular Interactions: A Comparative Guide to Validating Ligand Binding Affinity with L-Histidine-15N3 Chemical Shift Perturbation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between a ligand and its target protein is a cornerstone of modern drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through L-Histidine-15N3 chemical shift perturbation (CSP), offers a powerful and nuanced approach to probe these interactions directly at the atomic level. This guide provides a comprehensive comparison of this technique with other widely used methods, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

Probing Binding Events with Isotopically Labeled Histidine

L-Histidine plays a crucial role in protein structure and function, often found in active sites and protein-protein interfaces. Its imidazole sidechain possesses unique properties, including a pKa close to physiological pH and the ability to coordinate metal ions, making it a sensitive reporter of its local chemical environment. By selectively labeling the nitrogen atoms of L-Histidine with the stable isotope 15N, researchers can leverage NMR spectroscopy to monitor changes in the chemical shift of these specific atoms upon ligand binding.

Chemical shift perturbation (CSP) analysis of 15N-labeled histidine residues provides a robust method to not only confirm binding but also to map the interaction interface and determine the dissociation constant (Kd), a key measure of binding affinity. The underlying principle is that the binding of a ligand to a protein will alter the electronic environment of nearby atomic nuclei, leading to a change in their resonance frequency, or chemical shift, in an NMR spectrum. By titrating a ligand into a solution of 15N-histidine labeled protein and monitoring the changes in the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum, a binding curve can be generated to calculate the Kd.

Comparative Analysis of Binding Affinity Techniques

While this compound CSP is a powerful technique, it is essential to understand its strengths and limitations in the context of other available methods for validating ligand binding affinity. The following table provides a comparative overview of key techniques.

Technique Principle Information Obtained Typical Affinity Range (Kd) Throughput Sample Consumption Strengths Limitations
This compound Chemical Shift Perturbation (NMR) Measures changes in the chemical environment of 15N-labeled histidine residues upon ligand binding.Binding confirmation, Kd, binding site mapping, structural information.1 µM to 10 mMLow to MediumHigh (mg of protein)Provides site-specific information, suitable for weak to moderate binders, can detect transient interactions.Requires isotopically labeled protein, larger proteins can be challenging, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.Binding confirmation, Kd, kon, koff (kinetics).1 pM to 1 mMMedium to HighLow (µg of protein)Real-time analysis, label-free, provides kinetic data.Requires immobilization of one binding partner which may affect activity, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding confirmation, Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).1 nM to 100 µMLowHigh (mg of protein)Label-free, solution-based, provides a complete thermodynamic profile.Requires high sample concentrations, sensitive to buffer mismatches, lower throughput.

Experimental Protocols

This compound Chemical Shift Perturbation (CSP) by NMR

This protocol outlines the key steps for determining ligand binding affinity using 15N-HSQC titration experiments on a protein with labeled histidine residues.

1. Protein Expression and Purification:

  • Express the target protein in minimal media supplemented with 15N-ammonium chloride as the sole nitrogen source to achieve uniform 15N labeling. For selective labeling of histidine, an auxotrophic host strain and a medium containing 15N-histidine would be required.

  • Purify the 15N-labeled protein to >95% purity using standard chromatography techniques.

  • Dialyze the protein into an appropriate NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D2O for the spectrometer lock.

2. NMR Sample Preparation:

  • Concentrate the 15N-labeled protein to a final concentration of 0.1-0.5 mM.[1]

  • Prepare a concentrated stock solution of the ligand in the same NMR buffer. Ensure the ligand is highly soluble and stable in this buffer.

3. NMR Data Acquisition:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone.

  • Perform a titration by adding increasing amounts of the ligand to the protein sample.

  • After each addition of the ligand, allow the sample to equilibrate and acquire a 1H-15N HSQC spectrum. The titration points should span a range from sub-stoichiometric to several-fold molar excess of the ligand.

4. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Overlay the series of 1H-15N HSQC spectra to observe the chemical shift perturbations of the histidine N-H signals.

  • Calculate the combined chemical shift difference (Δδ) for each perturbed histidine residue at each titration point using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2] where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[2][3]

  • Plot the chemical shift changes (Δδ) as a function of the total ligand concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

experimental_workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Express & Purify 15N-Labeled Protein p3 Prepare NMR Sample p1->p3 p2 Prepare Ligand Stock Solution p2->p3 d1 Acquire Reference 1H-15N HSQC p3->d1 d2 Titrate with Ligand d1->d2 d3 Acquire 1H-15N HSQC at each Titration Point d2->d3 a1 Process NMR Spectra d3->a1 a2 Calculate Chemical Shift Perturbations (Δδ) a1->a2 a3 Plot Δδ vs. [Ligand] a2->a3 a4 Fit Binding Isotherm to Determine Kd a3->a4

NMR-CSP Experimental Workflow.
Surface Plasmon Resonance (SPR)

1. Sensor Chip Preparation:

  • Select a suitable sensor chip based on the ligand and analyte properties.

  • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.

2. Ligand Immobilization:

  • Inject the ligand over the activated sensor surface to achieve covalent immobilization. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Deactivate any remaining active groups on the surface using a blocking agent like ethanolamine.

3. Analyte Binding Measurement:

  • Inject a series of analyte concentrations over the immobilized ligand surface and a reference surface (without ligand).

  • Monitor the change in response units (RU) in real-time to generate sensorgrams showing the association and dissociation phases.

4. Data Analysis:

  • Subtract the reference channel data from the ligand channel data to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).[4]

experimental_workflow_SPR cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 Prepare Ligand & Analyte e1 Immobilize Ligand s1->e1 s2 Activate Sensor Chip s2->e1 e2 Inject Analyte (Multiple Concentrations) e1->e2 e3 Monitor Association & Dissociation e2->e3 a1 Reference Subtraction e3->a1 a2 Fit Sensorgrams to Binding Model a1->a2 a3 Determine kon, koff, & Kd a2->a3

SPR Experimental Workflow.
Isothermal Titration Calorimetry (ITC)

1. Sample Preparation:

  • Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution.[5]

  • Accurately determine the concentrations of the protein and ligand solutions.

  • Typically, the protein is placed in the sample cell (e.g., 10-50 µM) and the ligand in the injection syringe (e.g., 10-20 times the protein concentration).[5]

2. ITC Experiment:

  • Perform a series of small, sequential injections of the ligand from the syringe into the protein solution in the sample cell.

  • Measure the heat change associated with each injection.

3. Data Analysis:

  • Integrate the heat flow signal for each injection to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting titration curve to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

experimental_workflow_ITC cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein & Ligand in Identical Buffer p2 Determine Concentrations p1->p2 p3 Load Protein into Cell & Ligand into Syringe p2->p3 e1 Inject Ligand into Protein Solution p3->e1 e2 Measure Heat Change per Injection e1->e2 a1 Integrate Heat Flow e2->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Titration Curve to Determine Kd, n, ΔH a2->a3

ITC Experimental Workflow.

Concluding Remarks

The validation of ligand binding affinity is a critical step in drug discovery and fundamental biological research. This compound chemical shift perturbation offers a unique and powerful approach, providing site-specific information that complements the kinetic and thermodynamic data obtained from other techniques like SPR and ITC. The choice of method will ultimately depend on the specific research question, the properties of the interacting molecules, and the available resources. By understanding the principles, strengths, and limitations of each technique, researchers can design robust experimental strategies to confidently characterize molecular interactions and accelerate their scientific discoveries.

References

A Head-to-Head Comparison of L-Histidine-15N3 Labeling and Other Prominent Stable Isotope Methods for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of a stable isotope labeling method is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive benchmark of L-Histidine-15N3 metabolic labeling against other widely adopted techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

This comparison delves into the fundamental principles, experimental workflows, and performance metrics of each method, supported by available experimental data. We aim to equip researchers with the necessary information to select the most appropriate labeling strategy for their specific research questions and experimental designs.

Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful strategy in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications. The core principle involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass difference between samples.[1] This allows for the differentiation and relative or absolute quantification of proteins from different experimental conditions within a single mass spectrometry analysis, thereby minimizing experimental variability.[2][3]

This compound Labeling: A Targeted Metabolic Approach

This compound labeling is a metabolic labeling technique where cells are cultured in a medium containing L-Histidine in which the three nitrogen atoms are replaced with the heavy isotope 15N.[4] As cells grow and synthesize proteins, this labeled histidine is incorporated into the proteome. This method is a specific variant of 15N metabolic labeling, which can also be performed using a general 15N source to label all nitrogen-containing amino acids.[5][6]

One of the significant advantages of using specific labeled amino acids like this compound is the potential for minimal metabolic scrambling. Studies have shown that the alpha-[15N]-atom from histidine experiences minimal conversion into other amino acids in human embryonic kidney (HEK) 293 cells, ensuring that the label remains predominantly within histidine residues. This specificity simplifies data analysis compared to global 15N labeling.

Key Performance Aspects:
  • Labeling Efficiency: Under optimal conditions, metabolic labeling techniques like this can achieve high incorporation rates, often exceeding 98-99%.[6]

  • Specificity: this compound labeling targets a single amino acid, which can be advantageous for specific research questions or for simplifying the mass spectra.

Established Alternatives: SILAC, TMT, and iTRAQ

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling method where cells are cultured in media containing light, medium, or heavy isotopic variants of essential amino acids, typically lysine and arginine.[7][8] This allows for the comparison of two or three different experimental states.

  • Principle: Cells incorporate the labeled amino acids into their proteins during synthesis. The differentially labeled proteomes are then mixed, and the relative protein abundance is determined by the ratio of the peptide ion intensities in the mass spectrometer.[7]

  • Advantages: High accuracy and precision due to early-stage sample mixing, which minimizes downstream processing errors.[9][10]

  • Limitations: Primarily applicable to dividing cells in culture and can be limited by the metabolic conversion of labeled amino acids (e.g., arginine to proline).

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

TMT and iTRAQ are chemical labeling methods that use isobaric tags to label peptides in vitro after protein extraction and digestion.[8][11]

  • Principle: Each tag consists of a reporter ion, a balancer group, and a reactive group that binds to the primary amines of peptides. While the total mass of the tags is identical (isobaric), fragmentation during MS/MS analysis releases reporter ions of different masses, allowing for quantification.[11]

  • Advantages: High multiplexing capabilities (TMTpro allows up to 18-plex) and applicability to a wide range of sample types, including tissues and clinical samples.[12]

  • Limitations: Can suffer from ratio compression, where the measured fold changes are underestimated due to co-isolation and fragmentation of contaminating ions.[13] The labeling occurs at the peptide level, which is later in the workflow compared to metabolic labeling.[9]

Quantitative Data Comparison

FeatureThis compound LabelingSILACTMTiTRAQ
Principle Metabolic (in vivo)Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Typically 2-plex2-plex, 3-plex (up to 5-plex with combinations)[14]Up to 18-plex (TMTpro)[12]4-plex, 8-plex[11]
Typical Labeling Efficiency >98% (inferred from general 15N labeling)[6]>97%[7]>99% with optimized protocols[15]High, protocol-dependent
Number of Proteins Identified/Quantified Data not available for direct comparisonTypically thousands; one study identified 1,369 protein groups[9]Can identify over 10,000 proteins[13]One study identified 2,699 proteins[16]
Quantitative Accuracy High (inferred from metabolic labeling principles)High[9][10]Moderate (can be affected by ratio compression)[13][17]Moderate (can be affected by ratio compression)[13][17]
Quantitative Precision (CV) Data not availableHighHighHigh
Metabolic Scrambling Minimal for HistidineCan be an issue (e.g., Arg to Pro)Not applicableNot applicable
Applicability Dividing cells in cultureDividing cells in cultureAny protein sampleAny protein sample

Experimental Protocols

Detailed experimental protocols are crucial for reproducible quantitative proteomics experiments. Below are generalized workflows for each labeling method.

This compound Metabolic Labeling Workflow

G This compound Metabolic Labeling Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis A Prepare custom medium lacking L-Histidine B Supplement with this compound ('heavy') or natural L-Histidine ('light') A->B C Culture cells for at least 5-6 doublings B->C D Harvest 'heavy' and 'light' cell populations C->D E Lyse cells and quantify protein concentration D->E F Mix equal amounts of protein from 'heavy' and 'light' samples E->F G Protein digestion (e.g., with trypsin) F->G H LC-MS/MS analysis G->H H->H I Data analysis: Identify peptides and quantify heavy/light ratios H->I

Caption: Workflow for this compound metabolic labeling.

SILAC Experimental Workflow

The SILAC workflow is well-established and involves metabolic labeling with isotopically labeled lysine and arginine.[7][18]

G SILAC Experimental Workflow cluster_0 Metabolic Labeling cluster_1 Sample Processing cluster_2 Analysis A Culture cells in 'light' (e.g., 12C6-Arg/Lys), 'medium', or 'heavy' (e.g., 13C6-Arg/Lys) SILAC medium B Ensure >97% label incorporation (at least 5 cell doublings) A->B C Apply different treatments to cell populations B->C D Harvest and lyse cells C->D E Combine cell lysates in a 1:1:1 ratio D->E F Protein digestion and peptide fractionation E->F G LC-MS/MS analysis F->G H Quantification based on peptide ion intensities G->H

Caption: A typical SILAC experimental workflow.

TMT/iTRAQ Experimental Workflow

TMT and iTRAQ share a similar chemical labeling workflow that occurs after protein digestion.[19][20]

G TMT/iTRAQ Experimental Workflow cluster_0 Sample Preparation cluster_1 Chemical Labeling cluster_2 Analysis A Extract proteins from different samples B Digest proteins into peptides A->B C Label each peptide sample with a different isobaric tag B->C D Quench the labeling reaction C->D E Combine all labeled samples D->E F LC-MS/MS analysis E->F G Quantification based on reporter ion intensities F->G

Caption: General workflow for TMT and iTRAQ labeling.

Signaling Pathway Example: EGF Receptor Signaling

Stable isotope labeling methods are frequently used to study changes in signaling pathways. The Epidermal Growth Factor (EGF) receptor pathway is a well-studied example where quantitative proteomics can elucidate changes in protein expression and phosphorylation upon stimulation.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates

Caption: Simplified EGF receptor signaling pathway.

Conclusion: Choosing the Right Tool for the Job

The selection of a stable isotope labeling method should be guided by the specific requirements of the experiment.

  • This compound labeling offers a targeted metabolic labeling approach with the benefit of minimal metabolic scrambling. It is a cost-effective alternative to SILAC when complete proteome labeling is not necessary or when focusing on histidine-containing peptides is desired. However, its application is limited to cells in culture, and it only provides information on a subset of peptides.

  • SILAC remains a gold standard for quantitative accuracy in cell culture models due to its in vivo labeling and early-stage sample pooling. It is particularly powerful for studying protein turnover and post-translational modifications with high precision.[7][8]

  • TMT and iTRAQ excel in their high multiplexing capabilities, making them ideal for large-scale studies with multiple conditions or time points, and their applicability to virtually any sample type.[11][12] Researchers should be mindful of the potential for ratio compression and take steps to mitigate it during data analysis.

Ultimately, the optimal choice depends on a careful consideration of factors such as the biological system under investigation, the number of samples to be compared, the desired level of quantitative accuracy, and budgetary constraints. This guide provides a framework for making an informed decision to advance your quantitative proteomics research.

References

Safety Operating Guide

Proper Disposal of L-Histidine-15N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling L-Histidine-15N3 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While L-Histidine and its isotopically labeled forms are generally not considered hazardous, prudent laboratory practices dictate that all chemicals be treated with caution.[1] Disposal should always be in accordance with local, state, and federal regulations.[2]

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses and gloves. In case of a spill, the solid material should be swept up, placed in a sealed bag or container, and prepared for disposal.[1][3] After the material has been collected, the spill site should be thoroughly washed.[1]

Disposal Procedures

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] It is crucial to comply with all applicable regulations for solid waste disposal.[2]

Key Disposal Steps:

  • Containment: Place the waste this compound in a suitable, closed container.[3][4]

  • Labeling: Clearly label the container with the contents.

  • Contact Professionals: Arrange for disposal with a licensed chemical disposal company.[3]

  • Packaging Disposal: Contaminated packaging should be treated as unused product and disposed of in the same manner.[3][4] It can be triply rinsed (or equivalent) and offered for recycling or reconditioning if regulations permit.[4]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal, are provided in the safety data sheets for L-Histidine. The general guideline is to dispose of the material through a licensed contractor.

Experimental Protocols

The disposal of this compound does not typically involve experimental protocols. The procedure is a standard operational task focused on safe containment and transfer to a certified waste management facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Safety Glasses) A->B C Place in a Suitable, Sealed Container B->C Spill or Unused Material D Clearly Label Container C->D E Contact Licensed Disposal Company D->E F Arrange for Pickup/ Transfer of Waste E->F G Dispose of Contaminated Packaging as Unused Product F->G

Figure 1. Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Histidine-15N3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Histidine-15N3, a stable isotope-labeled amino acid. By offering clear operational and disposal plans, this document aims to be your preferred source for chemical handling information, building a foundation of trust through value beyond the product itself.

This compound, while chemically similar to its non-labeled counterpart, requires careful handling to ensure personnel safety and experimental integrity. Although L-Histidine is generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial.[1][2][3] The stable isotope 15N is not radioactive and therefore does not require special radiological precautions.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, ensuring protection against potential exposure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1-compliantProtects eyes from dust particles.[2]
Hand Protection Disposable GlovesNitrile or LatexPrevents skin contact.[5][6]
Respiratory Protection Dust Mask/RespiratorNIOSH-approved (e.g., N95)Recommended when handling powders to avoid inhalation of dust.[2][7]
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.

Operational Plan: Step-by-Step Handling Protocol

This section outlines a detailed, procedural guide for the safe handling of this compound from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Verify that the product label matches the order specifications (this compound).
  • Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

2. Preparation for Experimental Use:

  • Work in a well-ventilated area, preferably within a fume hood or on a bench with local exhaust ventilation, especially when handling the solid form to minimize dust generation.[2][8]
  • Don the appropriate PPE as outlined in the table above.
  • Use a clean, designated spatula and weighing vessel to measure the required amount of this compound.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Experimental Workflow:

  • Clearly label all vessels containing this compound.
  • Handle all solutions and subsequent experimental materials containing the isotope with the same level of care as the initial compound.
  • Avoid contact with skin and eyes, and prevent inhalation of any aerosols or dust.[8]

4. Spill Management:

  • In case of a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1][2]
  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
  • Clean the spill area thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment and complying with regulations.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.
  • Use clearly labeled, sealed containers for solid and liquid waste.

2. Disposal of Unused Product:

  • Unused or expired this compound should be disposed of as non-hazardous chemical waste.
  • Consult your institution's environmental health and safety (EHS) office for specific guidelines. In general, it can be sent to a licensed disposal company.[9]

3. Disposal of Contaminated Materials:

  • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a designated, sealed waste bag or container.
  • Dispose of this container according to your institution's guidelines for non-hazardous solid waste.

4. Liquid Waste Disposal:

  • Aqueous solutions of this compound should be collected in a labeled, sealed container.
  • Do not pour solutions down the drain unless permitted by local regulations and institutional policies.[5][9] Check with your EHS office for the proper disposal procedure for non-hazardous aqueous waste.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management a Receive Shipment b Inspect Container a->b c Store in Cool, Dry Place b->c d Don PPE c->d Retrieve for Use e Weigh in Ventilated Area d->e f Prepare Solution e->f g Conduct Experiment f->g h Segregate Waste g->h Generate Waste i Collect Solid Waste h->i j Collect Liquid Waste h->j k Dispose via EHS Guidelines i->k j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.